molecular formula C13H9BrN2 B183163 2-(4-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 34658-66-7

2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Katalognummer: B183163
CAS-Nummer: 34658-66-7
Molekulargewicht: 273.13 g/mol
InChI-Schlüssel: GRZUOGFRIHABDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)imidazo[1,2-a]pyridine>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZUOGFRIHABDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70347590
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801329
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34658-66-7
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70347590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine core is a recognized privileged structure, with derivatives exhibiting a wide range of biological activities, including anticancer, antitubercular, and antiviral properties.[1][2][3] This document details established synthetic methodologies, presents key reaction data in a structured format, and provides explicit experimental protocols. Furthermore, it visualizes the synthetic pathway, a representative biological signaling pathway, and a general experimental workflow to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered considerable attention in pharmaceutical research due to their diverse pharmacological profiles.[4] The unique structural features of this scaffold allow for extensive functionalization, leading to the development of potent and selective therapeutic agents.[5] The title compound, this compound, serves as a crucial intermediate in the synthesis of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions at the bromine-substituted phenyl ring.[6][7] Its synthesis is a fundamental step in the exploration of new chemical entities for various disease targets.

Synthetic Methodologies

The most prevalent and efficient synthesis of this compound involves the condensation reaction between a 2-aminopyridine and a substituted α-haloketone, specifically 4-bromophenacyl bromide.[8] This reaction, often referred to as the Tschitschibabin reaction, can be carried out under various conditions, including conventional heating and microwave irradiation, and can be catalyzed by different reagents or proceed catalyst-free.[9][10] One-pot multicomponent reactions, such as the Groebke–Blackburn–Bienaymé reaction, also offer an efficient route to substituted imidazo[1,2-a]pyridines.[11][12]

Synthetic Scheme

A common synthetic route is the cyclocondensation of 2-aminopyridine with 4-bromophenacyl bromide.

Caption: Synthetic pathway for this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of this compound
Starting Material 1Starting Material 2Base/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminopyridine4-Bromophenacyl bromideSodium hydrogen carbonateEthanol80676[8]
2-Aminopyridine4-Bromophenacyl bromideDBUAqueous EthanolRoom Temp.-High[13]
2-Aminopyridine4-Bromophenacyl bromideNoneNone600.3391[10]
2-Aminopyridine4-BromoacetophenoneIodine[BMIM]BF430-451-3-[14]
Table 2: Characterization Data for this compound
PropertyValueReference
Molecular FormulaC13H9BrN2[15]
Molecular Weight273.13 g/mol [8][16]
Melting Point214-215 °C[14]
¹H NMR (400 MHz, CDCl₃) δ (ppm)
8.10 (d, J = 6.9 Hz, 1H)[14]
7.87 (s, 1H)[14]
7.85 (d, J = 8.3 Hz, 2H)[14]
7.62 (d, J = 9.0 Hz, 1H)[14]
7.57 (d, J = 8.6 Hz, 2H)[14]
7.18 (m, 1H)[14]
6.80 (t, J = 6.9 Hz, 1H)[14]

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation with Sodium Hydrogen Carbonate[8]
  • To a 50 mL three-neck flask, add 2-aminopyridine (1.0 g, 11 mmol), 4-bromophenacyl bromide (3.0 g, 11 mmol), and sodium hydrogen carbonate (1.9 g, 14 mmol).

  • Replace the air in the flask with nitrogen.

  • Add 10 mL of ethanol to the mixture.

  • Heat the reaction mixture to 80 °C and stir for six hours.

  • After completion, add water to the mixture.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with water and then with methanol.

  • Dry the solid to obtain this compound as a white solid (2.3 g, 76% yield).

Protocol 2: Catalyst and Solvent-Free Synthesis[11]
  • In a reaction vessel, mix α-bromoacetophenone (1.0 mmol) and 2-aminopyridine (1.0 mmol).

  • Heat the mixture at 60 °C for 20 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be purified by recrystallization or silica gel column chromatography.

Biological Significance and Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases and other biological targets, making them attractive scaffolds for drug discovery. For instance, derivatives of this core have been developed as covalent inhibitors of KRAS G12C, a key oncogenic driver.[11] They have also been investigated as agonists for the constitutive androstane receptor (CAR), a nuclear receptor involved in the metabolism of xenobiotics and endobiotics.[17]

Signaling_Pathway cluster_cell Cell Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative KRAS_G12C KRAS G12C Imidazo_Pyridine->KRAS_G12C Inhibition Downstream_Effectors Downstream Effectors KRAS_G12C->Downstream_Effectors Activation Proliferation Tumor Cell Proliferation Downstream_Effectors->Proliferation Promotion

Caption: Representative signaling pathway for an imidazo[1,2-a]pyridine derivative.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is outlined below.

Workflow Start Start Reaction_Setup Reaction Setup (Starting Materials, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Heating/Stirring) Reaction_Setup->Reaction Workup Work-up (Extraction/Filtration) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has detailed the synthesis of this compound, providing both theoretical and practical information for researchers in organic and medicinal chemistry. The straightforward and efficient synthetic routes, coupled with the significant biological potential of the imidazo[1,2-a]pyridine scaffold, underscore the importance of this compound as a building block in modern drug discovery. The provided data and protocols aim to serve as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the core physicochemical properties, experimental protocols, and synthetic pathways related to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS No: 34658-66-7). This versatile heterocyclic compound serves as a crucial intermediate in medicinal chemistry and materials science.[1][2]

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a fused imidazo-pyridine ring system. The presence of the bromophenyl group at the 2-position makes it a valuable substrate for further functionalization, particularly through palladium-catalyzed cross-coupling reactions.[2][3] Its key properties are summarized below.

Table 1: Summary of Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₁₃H₉BrN₂[1][4][5]
Molecular Weight 273.13 g/mol [1][4][5][6]
Appearance White flakes / Off-white to light yellow powder[1][2][4]
Melting Point 214-222 °C[1][2][4][7]
Solubility (Aqueous) 0.8 µg/mL (at pH 7.4)[5]
Purity (Typical) ≥ 97% (by HPLC)[1]
CAS Number 34658-66-7[1][4][5]
InChIKey GRZUOGFRIHABDK-UHFFFAOYSA-N[4][5][6]
SMILES Brc1ccc(cc1)-c2cn3ccccc3n2[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are critical for its application in research and development.

Synthesis Protocol: Condensation Reaction

The most common and classical method for synthesizing 2-substituted imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone.[8][9][10]

Objective: To synthesize this compound.

Materials:

  • 2-aminopyridine

  • 4-bromophenacyl bromide

  • Sodium hydrogen carbonate (NaHCO₃) or another suitable base

  • Ethanol (or other suitable solvent like DMF)[6][9]

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine (1.0 eq), 4-bromophenacyl bromide (1.0 eq), and sodium hydrogen carbonate (1.2-1.5 eq).[6]

  • Add ethanol as the solvent to the mixture.[6]

  • Heat the reaction mixture to reflux (approximately 80 °C for ethanol) and stir for 6-8 hours.[6]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add deionized water to the mixture to precipitate the crude product.[6]

  • Collect the solid product by suction filtration.

  • Wash the collected solid sequentially with deionized water and cold methanol to remove unreacted starting materials and impurities.[6]

  • Dry the purified solid under a vacuum to yield the final product, this compound, typically as a white or off-white solid.[6]

Characterization Protocol: Melting Point Determination

Objective: To determine the melting point range of the synthesized compound as an indicator of purity.

Procedure:

  • A small, dry sample of the crystalline product is finely powdered.

  • The powdered sample is packed into a capillary tube to a depth of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range (e.g., 216-220 °C) is the melting point.[4]

Characterization Protocol: Solubility Assessment

Objective: To determine the approximate solubility of the compound in an aqueous buffer.

Procedure:

  • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.[5]

  • Add a known excess amount of this compound to a measured volume of the buffer.

  • Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully extract a known volume of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • The solubility is reported in units such as µg/mL.[5]

Mandatory Visualizations

Synthetic Pathway

The synthesis of this compound is typically achieved via a one-pot condensation reaction.

Synthesis_Workflow reactant reactant product product conditions conditions sub_A 2-Aminopyridine reaction_center sub_A->reaction_center sub_B 4-Bromophenacyl Bromide sub_B->reaction_center prod This compound reaction_center->prod Condensation/ Cyclization cond_node Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Heat (Reflux) cond_node->reaction_center

Caption: Synthetic route to this compound.

Role in Drug Discovery

The title compound is a key building block in drug discovery. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, enabling the generation of compound libraries for screening.

Drug_Discovery_Logic start_node start_node process_node process_node library_node library_node screening_node screening_node outcome_node outcome_node A This compound B Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B Substrate C Diverse Compound Library B->C Generates D High-Throughput Biological Screening C->D Input for E Hit Identification & Lead Optimization D->E Leads to

Caption: Role as an intermediate in discovery chemistry workflows.

Biological and Medicinal Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its wide range of biological activities.[11][12] Derivatives have shown potential as anticancer, antitubercular, antiviral, anti-inflammatory, and anticonvulsant agents.[1][12][13]

Specifically, this compound serves as a key starting material for the synthesis of novel therapeutic agents.[1][3] Its utility is pronounced in developing compounds for oncology and neurological disorders.[1][2] For example, related structures have been investigated as potent inhibitors of Mycobacterium tuberculosis (Mtb) and for their anti-breast cancer activity.[13] The ability to easily modify the molecule at the bromine position allows for systematic Structure-Activity Relationship (SAR) studies, which are fundamental to modern drug development.[2]

References

An In-depth Technical Guide to 2-(4-Bromophenyl)imidazo[1,2-a]pyridine (CAS: 34658-66-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique imidazo[1,2-a]pyridine core structure, coupled with a reactive bromophenyl substituent, makes it a versatile building block for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and its established and potential applications in drug discovery and other advanced fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for laboratory use and computational modeling.

PropertyValueReference
CAS Number 34658-66-7N/A
Molecular Formula C₁₃H₉BrN₂[1]
Molecular Weight 273.13 g/mol [1][2]
Appearance White to light yellow powder/flakesN/A
Melting Point 216-220 °CN/A
Solubility 0.8 µg/mL (at pH 7.4)[1]
InChI Key GRZUOGFRIHABDK-UHFFFAOYSA-N[1][2]

Synthesis

The synthesis of this compound is typically achieved through the condensation reaction of 2-aminopyridine with 4-bromophenacyl bromide. This reaction is a well-established method for the formation of the imidazo[1,2-a]pyridine scaffold.[2][3]

Experimental Protocol: Synthesis of this compound[2]
  • Reactants and Reagents:

    • 2-Aminopyridine (1.0 g, 11 mmol)

    • 4-Bromophenacyl bromide (3.0 g, 11 mmol)

    • Sodium hydrogen carbonate (1.9 g, 14 mmol)

    • Ethanol (10 mL)

    • Water

    • Methanol

  • Procedure:

    • To a 50 mL three-neck flask, add 2-aminopyridine, 4-bromophenacyl bromide, and sodium hydrogen carbonate.

    • Replace the air in the flask with nitrogen.

    • Add ethanol to the mixture.

    • Heat the mixture to 80°C and stir for six hours.

    • After the reaction is complete, add water to the mixture.

    • Collect the resulting solid by suction filtration.

    • Wash the solid with water and then with methanol.

    • The final product is a white solid.

  • Yield: 2.3 g (76%)

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up reactant1 2-Aminopyridine reaction Condensation Reaction reactant1->reaction reactant2 4-Bromophenacyl Bromide reactant2->reaction base Sodium Hydrogen Carbonate base->reaction solvent Ethanol solvent->reaction temperature 80°C temperature->reaction time 6 hours time->reaction atmosphere Nitrogen atmosphere->reaction quenching Addition of Water reaction->quenching filtration Suction Filtration quenching->filtration washing1 Wash with Water filtration->washing1 washing2 Wash with Methanol washing1->washing2 product This compound washing2->product

Synthesis workflow for this compound.

Biological and Pharmacological Activities

While specific biological data for this compound is limited in publicly available literature, the imidazo[1,2-a]pyridine scaffold is a well-recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.[4] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas.

Anticancer Activity

The imidazo[1,2-a]pyridine nucleus is a common feature in many compounds investigated for their anticancer properties. Studies on various derivatives have shown potent activity against a range of cancer cell lines.

One study on novel imidazo[1,2-a]pyridine compounds demonstrated cytotoxic effects against the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM for two of the tested compounds.[5] Another study reported that certain imidazo[1,2-a]pyridine-quinoline hybrid compounds exhibited potent anticancer activity against HeLa, MDA-MB-231, ACHN, and HCT-15 cell lines, with some IC50 values being as low as 0.29 µM.[6]

Table of Anticancer Activity for Imidazo[1,2-a]pyridine Derivatives (Representative Examples)

Compound TypeCell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast)45[5]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast)47.7[5]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)MDA-MB-231 (Breast)0.29[6]
Imidazo[1,2-a]pyridine-quinoline hybrid (12)HCT-15 (Colon)0.30[6]
Imidazo[1,2-a]pyridine-quinoline hybrid (8)HeLa (Cervical)0.34[6]
Imidazo[1,2-a]pyridine-carbazole hybrid (13)HCT-15 (Colon)0.30[6]
Potential Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7] Several studies have indicated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by targeting this pathway.[8] For instance, a novel imidazo[1,2-a]pyridine derivative was found to inhibit the PI3K/Akt/mTOR pathway in melanoma and cervical cancer cells, leading to cell cycle arrest and apoptosis.[8] This suggests that this compound, as a key intermediate for such derivatives, could be a valuable starting point for the development of targeted cancer therapies.

G cluster_inhibition Inhibition by Imidazo[1,2-a]pyridine Derivatives GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 inactivates Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation inhibition of translation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Generalized PI3K/Akt/mTOR signaling pathway and potential inhibition points for imidazo[1,2-a]pyridine derivatives.

Antiviral and Antitubercular Activities

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential against infectious diseases.[9][10] Studies have reported the synthesis and antiviral activity of various derivatives.[9][10] Furthermore, several imidazo[1,2-a]pyridine analogues have been identified as potent inhibitors of Mycobacterium tuberculosis, with some exhibiting excellent in vitro activity against drug-sensitive and multidrug-resistant strains.[4][11][12] For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides showed excellent in vitro activity (MIC₉₀, 0.069–0.174 μM) against drug-sensitive M. tuberculosis.[4]

Experimental Protocol: MTT Assay for Cytotoxicity[5]

This protocol is a general method for assessing the cytotoxic effects of compounds on cancer cell lines and can be adapted for this compound and its derivatives.

  • Materials:

    • Cancer cell line (e.g., HCC1937)

    • Complete culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilizing buffer (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound.

    • Incubate the plate for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilizing buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability and determine the IC50 value.

Applications in Materials Science and Agrochemicals

Beyond its pharmaceutical potential, this compound serves as a valuable intermediate in other chemical industries.

  • Materials Science: The extended π-conjugation system of the imidazo[1,2-a]pyridine core, combined with the reactive bromine atom, makes this compound a suitable building block for the development of advanced functional materials. It is utilized in the synthesis of organic semiconductors and fluorescent probes, which are key components in electronic devices and sensors.

  • Agrochemicals: In the agrochemical sector, this compound is used as an intermediate in the synthesis of various crop protection agents, including pesticides and herbicides. The versatility of its structure allows for modifications to create effective and targeted agrochemical products.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities associated with its core scaffold. While further research is needed to fully elucidate the specific pharmacological profile of this particular compound, its role as a key synthetic intermediate in the development of novel anticancer, antiviral, and antitubercular agents is well-established. Its applications in materials science and agrochemicals further underscore its importance in various fields of chemical research and development. This guide provides a foundational understanding for researchers and professionals looking to explore the potential of this promising molecule.

References

Unveiling the Structural Landscape of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Data Availability: An exhaustive search of public scientific databases and literature has revealed that a definitive, experimentally determined crystal structure for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine has not been publicly deposited or published as of the current date. Consequently, this guide cannot present quantitative crystallographic data such as unit cell parameters, bond lengths, or atomic coordinates for this specific molecule.

This document will instead provide a comprehensive overview of the available information, including its synthesis, physicochemical properties, and the biological importance of the imidazo[1,2-a]pyridine scaffold. Furthermore, it will detail the standard experimental workflow for crystal structure determination, offering a roadmap for researchers aiming to elucidate the structure of this and similar compounds.

Compound Overview

This compound is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with a 4-bromophenyl group.[1] This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules and approved drugs.[2][3] The bromine atom on the phenyl ring serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular libraries for drug discovery programs.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 34658-66-7[5][6]
Molecular Formula C₁₃H₉BrN₂[5][6]
Molecular Weight 273.13 g/mol [5][6]
Appearance Off-white to light yellow powder/solid[1][6]
Melting Point 216-220 °C[1][6]
Solubility 0.8 µg/mL (at pH 7.4)[5]
InChI Key GRZUOGFRIHABDK-UHFFFAOYSA-N[6]

Synthesis of this compound

The most common and direct synthesis of 2-aryl-imidazo[1,2-a]pyridines involves the condensation reaction between a 2-aminopyridine and a substituted α-haloketone (phenacyl bromide).[7][8]

Experimental Protocol:

A general and efficient procedure for the synthesis of this compound is as follows:[7][9]

  • Reactant Preparation: In a round-bottom flask, dissolve substituted 2-aminopyridine (1.0 equivalent) and 2-bromo-1-(4-bromophenyl)ethan-1-one (4-bromophenacyl bromide) (1.0 equivalent) in a suitable solvent such as ethanol or aqueous ethanol.

  • Catalyst/Base Addition: Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equivalents), dropwise to the stirring reaction mixture.[9] Alternatively, other bases like sodium bicarbonate or catalysts like copper silicate can be employed.[7]

  • Reaction Condition: Stir the reaction mixture at room temperature.[9] The reaction can also be heated to reflux to increase the rate.[7]

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the mixture is typically poured into water or crushed ice to precipitate the product. The resulting solid is collected by vacuum filtration.

  • Purification: The crude product is washed with water and a suitable organic solvent (e.g., cold ethanol or methanol) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/chloroform mixture) to yield the pure this compound.[10]

G Synthesis Workflow for this compound cluster_reactants Reactants & Solvent cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactant1 2-Aminopyridine Base Add Base (e.g., DBU) Reactant1->Base Reactant2 4-Bromophenacyl Bromide Reactant2->Base Solvent Ethanol Solvent->Base Stir Stir at Room Temperature Base->Stir Cyclocondensation Precipitate Precipitate in Water Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Water & Methanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Product Pure 2-(4-Bromophenyl) imidazo[1,2-a]pyridine Recrystallize->Product

Caption: General synthesis workflow for this compound.

Biological Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, making the structural elucidation of new analogues, such as this compound, highly relevant for drug development.[2][11]

Known biological activities include:

  • Anticancer: Inhibition of various kinases and cell proliferation in cancer cell lines.[12]

  • Antitubercular: Potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[3]

  • Antiviral: Activity against a range of viruses, including HIV.[13]

  • Antibacterial & Antifungal: Inhibition of bacterial and fungal growth.[14]

  • Anti-inflammatory & Analgesic: Reduction of inflammation and pain.[2]

  • Anxiolytic & Sedative: As exemplified by approved drugs like Zolpidem and Alpidem.[3]

G Biological Activities of Imidazo[1,2-a]pyridine Derivatives cluster_activities Pharmacological Properties Core Imidazo[1,2-a]pyridine Scaffold Anticancer Anticancer Core->Anticancer Antitubercular Antitubercular Core->Antitubercular Antiviral Antiviral Core->Antiviral Antibacterial Antibacterial Core->Antibacterial AntiInflammatory Anti-inflammatory Core->AntiInflammatory CNS CNS Activity (Anxiolytic) Core->CNS

Caption: Diverse biological activities associated with the imidazo[1,2-a]pyridine core.

Standard Workflow for Crystal Structure Determination

To obtain the precise three-dimensional arrangement of atoms in this compound, a single-crystal X-ray diffraction study is required. The following protocol outlines the necessary experimental steps.

Experimental Protocol:

  • High-Purity Synthesis: Synthesize and purify the compound to the highest possible degree (>99%), as impurities can inhibit crystallization.

  • Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step and involves screening various techniques:

    • Slow Evaporation: Dissolve the pure compound in a suitable solvent or solvent mixture and allow the solvent to evaporate slowly and undisturbed over days or weeks.

    • Vapor Diffusion (Liquid or Gas): Place a concentrated solution of the compound in a small vial within a larger sealed chamber containing a less-soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting gradual crystal growth.

    • Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

  • Crystal Selection and Mounting: Using a microscope, select a high-quality, single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

  • X-ray Diffraction Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An intense, monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections. A detector records the position and intensity of thousands of these reflections.

  • Structure Solution and Refinement:

    • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.

    • Structure Solution: Computational methods (e.g., direct methods or Patterson functions) are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

    • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation and Deposition: The final structural model is validated using software tools like CHECKCIF to ensure its chemical and geometric sensibility. The data is then typically deposited in a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number and make the structure available to the scientific community.

G Workflow for Single-Crystal X-ray Diffraction Synthesis 1. High-Purity Synthesis Crystallization 2. Single Crystal Growth Synthesis->Crystallization Mounting 3. Crystal Selection & Mounting Crystallization->Mounting DataCollection 4. X-ray Diffraction Data Collection Mounting->DataCollection Processing 5a. Data Processing (Unit Cell, Space Group) DataCollection->Processing Solution 5b. Structure Solution (Electron Density Map) Processing->Solution Refinement 5c. Structure Refinement (Model Optimization) Solution->Refinement Validation 6. Validation & Deposition (e.g., CCDC) Refinement->Validation

Caption: Standard experimental workflow for determining a small molecule crystal structure.

Data Presentation in a Crystallographic Study

Once a crystal structure is determined, the quantitative data is summarized in standardized tables. For the benefit of researchers, the following table illustrates the typical format and content of such data, which would be essential for a complete technical guide on the crystal structure of this compound.

Table 2: Example of Crystallographic Data Presentation (Hypothetical)

ParameterDescription
Empirical Formula C₁₃H₉BrN₂
Formula Weight 273.13
Temperature (K) The temperature at which data was collected, typically 100 K.
Wavelength (Å) The wavelength of the X-ray source used (e.g., 0.71073 Å for Mo Kα).
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic).
Space Group The symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions
a (Å)Length of the 'a' axis of the unit cell.
b (Å)Length of the 'b' axis of the unit cell.
c (Å)Length of the 'c' axis of the unit cell.
α (°)Angle between the 'b' and 'c' axes.
β (°)Angle between the 'a' and 'c' axes.
γ (°)Angle between the 'a' and 'b' axes.
Volume (ų) The volume of the unit cell.
Z The number of molecules per unit cell.
Calculated Density (Mg/m³) The density of the crystal calculated from the unit cell volume and contents.
Final R indices [I>2σ(I)] R-factors indicating the goodness of fit between the model and data.
Goodness-of-fit on F² An indicator of the quality of the refinement.

Additional tables would typically present selected bond lengths (in Å), bond angles (°), and torsion angles (°), providing a detailed geometric description of the molecule within the crystal lattice.

References

Spectroscopic and Synthetic Profile of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the heterocyclic compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. This molecule is a key intermediate in medicinal chemistry, particularly in the development of novel therapeutics for oncology and neurological disorders. Its imidazo[1,2-a]pyridine core is a recognized privileged scaffold, and the bromophenyl substituent offers a versatile handle for further chemical modifications through cross-coupling reactions.

This document summarizes available physical and mass spectrometry data, outlines a detailed experimental protocol for its synthesis, and presents a logical workflow for its preparation. All quantitative data is structured in tables for clarity and ease of comparison.

Core Compound Properties

PropertyValueSource(s)
Molecular Formula C₁₃H₉BrN₂[1]
Molecular Weight 273.13 g/mol [1]
Appearance White to off-white crystalline powder or flakes
Melting Point 214-222 °C
CAS Number 34658-66-7[1]

Spectroscopic Data

Extensive searches of scientific literature and chemical databases did not yield publicly available experimental Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectral data for this compound. While numerous studies mention its synthesis and characterization, the specific peak data, chemical shifts (δ), and coupling constants (J) are not explicitly reported in the accessed resources.

However, predicted mass spectrometry data is available and provides valuable information for the identification of the compound.

Mass Spectrometry

The following table details the predicted collision cross-section (CCS) values for various adducts of this compound, which are critical for mass spectrometry-based identification.

Adduct IonPredicted m/zPredicted CCS (Ų)
[M+H]⁺ 273.00218151.7
[M+Na]⁺ 294.98412165.9
[M-H]⁻ 270.98762160.2
[M+NH₄]⁺ 290.02872172.2
[M+K]⁺ 310.95806153.7
[M]⁺ 271.99435171.9
[M]⁻ 271.99545171.9
Data sourced from computational predictions.[2]

Experimental Protocols

The most common and reliable method for the synthesis of this compound is the condensation reaction between 2-aminopyridine and an α-haloketone, specifically 4-bromophenacyl bromide.

Synthesis of this compound

Materials:

  • 2-Aminopyridine (1.0 g, ~11 mmol)

  • 4-Bromophenacyl bromide (3.0 g, ~11 mmol)

  • Sodium hydrogen carbonate (1.9 g, ~14 mmol)

  • Ethanol (10 mL)

  • Water

  • Methanol

Procedure:

  • To a 50 mL three-neck flask, add 2-aminopyridine (1.0 g), 4-bromophenacyl bromide (3.0 g), and sodium hydrogen carbonate (1.9 g).

  • Replace the air in the flask with an inert atmosphere (e.g., nitrogen).

  • Add 10 mL of ethanol to the mixture.

  • Heat the reaction mixture to 80°C and stir for six hours.

  • After the reaction is complete, allow the mixture to cool and add water.

  • Collect the resulting solid precipitate by suction filtration.

  • Wash the collected solid sequentially with water and then methanol to remove impurities.

  • The final product is obtained as a white solid with a reported yield of approximately 76% (2.3 g).

Synthesis Workflow

The synthesis of this compound follows a two-step process involving an initial nucleophilic substitution followed by an intramolecular cyclization/condensation.

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process cluster_product Final Product & Purification R1 2-Aminopyridine P1 Condensation Reaction (Nucleophilic Substitution & Cyclization) R1->P1 R2 4-Bromophenacyl Bromide R2->P1 C1 NaHCO₃, Ethanol C1->P1 C2 80°C, 6 hours C2->P1 Workup Aqueous Workup & Filtration P1->Workup Reaction Mixture Product This compound Wash Washing (Water, Methanol) Workup->Wash Crude Solid Wash->Product Purified Solid

Caption: Reaction workflow for the synthesis of this compound.

Logical Relationships in Spectroscopic Analysis

The characterization of the final product relies on a combination of spectroscopic techniques to confirm its structure and purity. Each method provides unique and complementary information.

Spectroscopy_Logic Spectroscopic Characterization Logic Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Info Provides carbon-hydrogen framework, proton environment, and connectivity. NMR->NMR_Info IR_Info Identifies functional groups and key vibrational modes (e.g., C=N, C-H). IR->IR_Info MS_Info Confirms molecular weight and elemental formula (C₁₃H₉BrN₂). MS->MS_Info

Caption: Interrelation of spectroscopic methods for structural elucidation.

References

molecular weight and formula of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine core. This scaffold is of significant interest to the scientific community, particularly in medicinal chemistry, as it forms the basis for numerous biologically active molecules.[1][2] The compound's utility is greatly enhanced by the presence of a 4-bromophenyl substituent, which serves as a versatile functional handle for synthetic modifications.[3][4] This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically supplied as an off-white to light yellow powder or as white flakes.[3][5] Its core structure and key identifiers are fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₁₃H₉BrN₂[3][5][6]
Molecular Weight 273.13 g/mol [3][5][6]
CAS Number 34658-66-7[5][6]
Appearance Off-white to light yellow powder/flakes[3][5]
Melting Point 214-222 °C[5]
Purity ≥ 97% (HPLC)[5]
Solubility (pH 7.4) 0.8 µg/mL[6]
PubChem CID 623416[5][6]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the cyclization of 2-aminopyridine with a substituted phenacyl bromide.[7]

General Synthesis of this compound:

  • Reaction Setup: A mixture of 2-aminopyridine (1.0 mmol) and 4-bromophenacyl bromide (1.0 mmol) is dissolved in ethanol (25 mL) in a round-bottom flask.

  • Reflux: The reaction mixture is heated to reflux and maintained for 8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Workup - Basification: After reflux, the solution is allowed to cool to room temperature. It is then basified by adding a 1.0 M solution of sodium hydroxide (NaOH) until a pH of 9 is achieved.

  • Workup - Precipitation: The basified solution is cooled further and poured over crushed ice to precipitate the crude product.

  • Purification: The resulting precipitate is collected by filtration and purified by recrystallization from ethanol to yield the final compound.

  • Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination.

G Diagram 1: General Synthesis Workflow cluster_reactants Reactants & Solvent Reactant1 2-Aminopyridine Reflux Reflux (8 hours) Reactant1->Reflux Reactant2 4-Bromophenacyl Bromide Reactant2->Reflux Solvent Ethanol Solvent->Reflux Basify Basify with NaOH (pH 9) Reflux->Basify Precipitate Pour over Crushed Ice Basify->Precipitate Purify Filter & Recrystallize Precipitate->Purify Product This compound Purify->Product

Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The imidazo[1,2-a]pyridine core is recognized as a "drug preconception" scaffold due to its prevalence in molecules with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[7][8] The true synthetic value of this compound lies in the bromine atom on the phenyl ring, which acts as a key reactive site for creating diverse molecular libraries.[3]

This bromine "handle" is particularly amenable to palladium-catalyzed cross-coupling reactions, which are foundational in modern organic synthesis.[3] These reactions allow for the precise installation of various substituents, enabling chemists to tailor the molecule's properties to enhance biological efficacy and specificity.[4][5]

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reacts with arylboronic acids to form new carbon-carbon bonds, attaching other aryl groups.

  • Sonogashira Coupling: Couples with terminal alkynes to introduce alkynyl functionalities.

  • Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by reacting with amines.

These transformations allow for the rapid diversification of the parent compound, making it an invaluable intermediate for developing novel drug candidates targeting a range of conditions, especially cancer and neurological disorders.[3][5]

G Diagram 2: Molecular Diversification Pathways cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Derivative Libraries Parent This compound Suzuki Suzuki Coupling Parent->Suzuki + Arylboronic Acid Sonogashira Sonogashira Coupling Parent->Sonogashira + Terminal Alkyne Buchwald Buchwald-Hartwig Coupling Parent->Buchwald + Amine / Alcohol Prod_Suzuki Aryl-Substituted Derivative C-C Bond Formed Suzuki->Prod_Suzuki Prod_Sonogashira Alkynyl-Substituted Derivative C-C Bond Formed Sonogashira->Prod_Sonogashira Prod_Buchwald Amino/Alkoxy-Substituted Derivative C-N / C-O Bond Formed Buchwald->Prod_Buchwald

Diversification pathways from the 2-(4-bromophenyl) scaffold.

For instance, this compound has been utilized as a starting material in the synthesis of novel pyrazole derivatives that exhibit anti-breast cancer activity. In this multi-step synthesis, the parent compound is first converted to an aldehyde, which then undergoes condensation to form chalcones, and finally cyclization to yield the bioactive pyrazole compounds. This exemplifies its practical role in building complex molecules for targeted therapeutic applications.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide array of pharmacological activities. This bicyclic nitrogen-containing ring system is a core component of several marketed drugs and numerous clinical candidates. This technical guide provides a comprehensive literature review of imidazo[1,2-a]pyridine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.

Core Synthetic Methodologies

The versatile imidazo[1,2-a]pyridine core can be constructed through various synthetic strategies. Key methodologies include classical condensation reactions, multicomponent reactions, and modern catalyzed cross-coupling approaches.

Experimental Protocols

1. Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction:

This powerful one-pot, three-component reaction provides a highly efficient route to 3-aminoimidazo[1,2-a]pyridine derivatives.

  • Reagents: 2-aminopyridine, an aldehyde, and an isocyanide.

  • Catalyst: A Lewis acid such as Ytterbium triflate (Yb(OTf)₃) or a Brønsted acid like p-toluenesulfonic acid is often employed.

  • Solvent: A mixture of dichloromethane (DCM) and methanol (MeOH) is commonly used.

  • General Procedure: To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.2 eq) in the chosen solvent, the catalyst (0.08 eq) is added. The mixture is stirred, and then the isocyanide (1.2 eq) is introduced. The reaction is typically stirred at room temperature or heated under microwave irradiation until completion. The product is then isolated and purified by column chromatography.[1][2][3][4]

2. Iodine-Catalyzed Three-Component Condensation:

This method offers an efficient and metal-free approach to synthesizing imidazo[1,2-a]pyridine derivatives.

  • Reagents: 2-aminopyridine, an aryl aldehyde, and an isocyanide (e.g., tert-butyl isocyanide).

  • Catalyst: Molecular iodine (I₂).

  • Solvent: Acetonitrile or a green solvent like water.

  • General Procedure: A mixture of the 2-aminopyridine (1.0 mmol), the aryl aldehyde (1.0 mmol), and iodine (20 mol%) in the solvent is stirred at room temperature. The isocyanide (1.2 mmol) is then added, and the reaction mixture is stirred until the reaction is complete, as monitored by TLC. The product is isolated by filtration or extraction and purified by recrystallization or column chromatography.[5][6]

3. Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins:

This protocol utilizes a copper catalyst and air as the oxidant, presenting a greener alternative for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines.

  • Reagents: 2-aminopyridine and a nitroolefin.

  • Catalyst: Copper(I) bromide (CuBr).

  • Solvent: N,N-Dimethylformamide (DMF).

  • General Procedure: A mixture of the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (10 mol%) in DMF is stirred at 80 °C under an air atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the residue is purified by column chromatography.

Biological Activities and Quantitative Data

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of biological activities, including anticancer, antibacterial, antiviral, and antitubercular effects. The following tables summarize key quantitative data from the literature.

Anticancer Activity

The anticancer properties of imidazo[1,2-a]pyridines are among the most extensively studied. These compounds often exert their effects through the inhibition of key signaling pathways or by targeting cellular components like tubulin.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine-oxadiazole hybridsA549 (Lung)2.8 ± 0.02[7]
PC-3 (Prostate)5.3 ± 0.05[7]
DU-145 (Prostate)4.1 ± 0.03[7]
Imidazo[1,2-a]pyridine derivativesHep-2 (Laryngeal)11[5][8]
HepG2 (Liver)13[5][8]
MCF-7 (Breast)11[5][8]
A375 (Melanoma)11[5][8]
Imidazo[1,2-a]pyridine compounds (IP-5, IP-6, IP-7)HCC1937 (Breast)45, 47.7, 79.6[9][10]
Antibacterial Activity

Several classes of imidazo[1,2-a]pyridine derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Imidazo[1,2-a]pyridinyl-chalconesS. aureus3.125 - 6.25[11]
P. aeruginosa>200[11]
Imidazo[1,2-a]pyridine-chalcone derivativesS. aureus32 - 64[12][13]
B. subtilis32 - 64[12][13]
E. coli32 - 128[12][13]
Imidazo[1,2-a]pyrimidine chalconesE. coli-[14]
P. aeruginosa-[14]
S. aureus-[14]
S. pyogenes-[14]

Key Signaling Pathways and Mechanisms of Action

A critical aspect of drug development is understanding the molecular mechanisms by which a compound exerts its biological effect. For imidazo[1,2-a]pyridine derivatives, several key pathways and targets have been identified.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[15][16]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates TSC2 TSC2 Akt->TSC2 Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates CellGrowth Cell Growth & Survival S6K->CellGrowth eIF4EBP1->CellGrowth Inhibits Translation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->Akt Inhibits Imidazopyridine->mTORC1 Inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Western Blot Protocol for PI3K/Akt/mTOR Pathway Analysis:

  • Cell Lysis: Cancer cells are treated with the imidazo[1,2-a]pyridine derivative for a specified time. The cells are then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR, as well as downstream targets like p70S6K and 4E-BP1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[17][18][19]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. They are a validated target for anticancer drugs. Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[20]

Tubulin_Polymerization_Workflow Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization GTP GTP GTP->Polymerization Microtubule Microtubule Polymerization->Microtubule MitoticArrest Mitotic Arrest & Apoptosis Microtubule->MitoticArrest Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->Polymerization Inhibits

Inhibition of tubulin polymerization by imidazo[1,2-a]pyridine derivatives.

In Vitro Tubulin Polymerization Assay Protocol:

  • Reagents: Purified tubulin, GTP, and a fluorescence-based reporter or a spectrophotometer to measure turbidity.

  • Procedure: Tubulin is incubated in a polymerization buffer with GTP at 37°C in the presence or absence of the test compound. The extent of polymerization is monitored over time by measuring the increase in light scattering at 340 nm or by using a fluorescent reporter that binds to polymerized microtubules.[21][22][23]

  • Analysis: The IC₅₀ value for the inhibition of tubulin polymerization is determined by plotting the rate of polymerization against the concentration of the inhibitor.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse and potent biological activities exhibited by its derivatives, coupled with the development of efficient and versatile synthetic methodologies, underscore its potential for the discovery of novel therapeutic agents. This technical guide provides a foundational overview of the current state of research, offering valuable insights for scientists and researchers dedicated to advancing the field of drug development. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the promise of these compounds into clinically effective treatments.

References

Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (C13H9BrN2)

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, with the chemical formula C13H9BrN2, is a substituted imidazopyridine. Below is a summary of its key properties.

PropertyValueReference
IUPAC Name 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
Molecular Formula C13H9BrN2
CAS Number 65147-89-9[1]
Melting Point >310 °C[1]
Boiling Point (Predicted) 333.8±52.0 °C[1]
Density (Predicted) 1.55±0.1 g/cm3 [1]

Synthesis

The primary synthetic route to 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine involves the condensation of a substituted diaminopyridine with benzaldehyde.

Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine

This protocol is adapted from methodologies described in the literature.[2][3]

Materials:

  • 5-Bromopyridine-2,3-diamine

  • Benzaldehyde

  • Sodium metabisulfite (Na2S2O5) or p-benzoquinone

  • Dimethyl sulfoxide (DMSO) or absolute ethanol

Procedure:

  • In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1.00 g, 5.31 mmol) and benzaldehyde (0.56 g, 5.31 mmol) in dimethyl sulfoxide (5 mL).[2]

  • Add sodium metabisulfite (0.55 g, 2.92 mmol) to the mixture.[2]

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

An alternative method involves refluxing equimolar amounts of 5-bromo-2,3-diaminopyridine and benzaldehyde with p-benzoquinone in absolute ethanol for 24 hours.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromopyridine-2,3-diamine 5-Bromopyridine-2,3-diamine Heat Reflux 5-Bromopyridine-2,3-diamine->Heat Benzaldehyde Benzaldehyde Benzaldehyde->Heat Solvent DMSO or Ethanol Solvent->Heat Oxidant Na2S2O5 or p-benzoquinone Oxidant->Heat Product 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine Heat->Product Condensation Purification Purification (Recrystallization or Chromatography) Product->Purification G cluster_pathway CDK9 Signaling Pathway CDK9 CDK9/Cyclin T Complex RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation pRNAPII Phosphorylated RNA Polymerase II RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription AntiApoptotic Anti-apoptotic proteins (Mcl-1, Bcl-2) Transcription->AntiApoptotic Synthesis Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibition Inhibitor Imidazo[4,5-b]pyridine Derivative Inhibitor->CDK9 Inhibition

References

Solubility Profile of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine in various solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the available experimental data and provides a detailed, generalized protocol for determining the thermodynamic solubility of this compound in organic solvents. This guide is intended to be a valuable resource for researchers working with this compound in drug discovery and development.

Quantitative Solubility Data

Currently, there is a significant lack of publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. A single experimental data point has been reported in an aqueous buffer solution.

Table 1: Quantitative Solubility of this compound

Solvent SystemTemperature (°C)SolubilityMethodSource
Aqueous Buffer (pH 7.4)Not Specified0.8 µg/mLNot SpecifiedPubChem[1]

Qualitative Solubility Information

Although quantitative data is scarce, information from synthetic procedures involving this compound provides qualitative insights into its solubility in certain organic solvents. The use of specific solvents for reaction and purification suggests at least partial solubility.

Table 2: Inferred Qualitative Solubility of this compound

SolventContext of UseInferred Solubility
EthanolRecrystallizationSoluble to some extent
Acetone/Ethanol MixtureRecrystallizationSoluble to some extent
Ethanol/Chloroform MixtureRecrystallizationSoluble to some extent

Experimental Protocol: Thermodynamic Solubility Determination

The following is a detailed, generalized protocol for determining the thermodynamic (equilibrium) solubility of a compound such as this compound in organic solvents using the shake-flask method. This method is considered the gold standard for solubility measurements.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature when the system is at equilibrium.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change significantly between time points).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Dilute the filtered sample with a known volume of the same organic solvent to bring the concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or mol/L at the specified temperature.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_analysis 4. Analysis & Quantification cluster_result 5. Result A Add excess solid compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72 hours) B->C Incubate D Collect supernatant C->D Equilibrium reached E Filter through 0.22 µm syringe filter D->E F Dilute filtered sample E->F G HPLC analysis F->G Analyze H Calculate concentration using calibration curve G->H I Report solubility (mg/mL or mol/L) H->I Final result

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Electronic and Photophysical Properties of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold with significant potential across various scientific domains, including medicinal chemistry, materials science, and chemical biology.[1] Their unique π-conjugated bicyclic structure imparts favorable electronic and photophysical properties, leading to applications as fluorescent probes, organic light-emitting diode (OLED) emitters, and pharmacologically active agents.[2][3] This technical guide provides a comprehensive overview of the core electronic and photophysical characteristics of imidazo[1,2-a]pyridine derivatives. It includes a compilation of quantitative photophysical data, detailed experimental protocols for their characterization, and visual representations of key processes and workflows to aid researchers in harnessing the full potential of this versatile molecular framework.

Core Electronic and Photophysical Properties

The fluorescence of imidazo[1,2-a]pyridines is a key feature, with the parent scaffold typically exhibiting emission in the blue-violet region of the electromagnetic spectrum.[2] This fluorescence arises from the π-π* electronic transitions within the aromatic system. The photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift, are highly tunable through chemical modification of the core structure.

Substituent Effects: The introduction of substituents at various positions of the imidazo[1,2-a]pyridine ring can significantly modulate its electronic and photophysical properties.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH3) and amino (-NH2) groups, generally lead to an increase in fluorescence intensity and a red-shift (bathochromic shift) in both absorption and emission spectra.[2] This is attributed to the increased electron density in the π-system, which raises the energy of the highest occupied molecular orbital (HOMO).

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO2) and cyano (-CN) groups, tend to decrease the fluorescence intensity and can lead to a blue-shift (hypsochromic shift).[2] These groups lower the energy of the lowest unoccupied molecular orbital (LUMO).

  • π-Conjugation: Extending the π-conjugation by introducing aryl or other aromatic moieties, particularly at the C2 position, is a common strategy to enhance the fluorescence quantum yield and shift the emission to longer wavelengths.[2]

Excited State Intramolecular Proton Transfer (ESIPT): Certain structural motifs, such as the presence of a hydroxyl group ortho to the point of attachment of a phenyl ring at the C2 position, can facilitate ESIPT.[4][5] This process involves the transfer of a proton in the excited state, leading to a tautomeric form with a significantly different electronic structure. The emission from this tautomer results in an exceptionally large Stokes shift, which is highly desirable for applications in fluorescent sensing and imaging to minimize self-quenching and background interference.[4][5]

Quantitative Photophysical Data

The following tables summarize the photophysical properties of selected imidazo[1,2-a]pyridine derivatives from the literature.

Table 1: Photophysical Properties of Substituted Imidazo[1,2-a]pyridines

CompoundSubstituent(s)SolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Reference
7a2-phenylVaried-395--[2]
7d2-(p-tolyl)Varied-401--[2]
7e2-(4-methoxyphenyl)MeOH250, 320428-108[2]
7f2-(4-(dimethylamino)phenyl)Varied-398--[2]
7g2-(naphthalen-2-yl)Varied-400--[2]
-2-Aryl---0.22 - 0.61-[2]

Table 2: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Probes

Probe NameAnalyteSensing MechanismLimit of Detection (LOD)Reference
Fused Imidazopyridine 5Fe³⁺Turn-on4.0 ppb[6]
Fused Imidazopyridine 5Hg²⁺Turn-off1.0 ppb[6]
LKFe³⁺Turn-off6.9 x 10⁻⁸ M[7]
Rh-Ip-HyHg²⁺Ring-opening-[8]
L1Zn²⁺ICT6.8 x 10⁻⁸ M[9]

Experimental Protocols

Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

A common and efficient method for the synthesis of 2-aryl-imidazo[1,2-a]pyridines is the one-pot reaction of a 2-aminopyridine with an α-haloketone (e.g., phenacyl bromide).[10]

Materials:

  • Substituted 2-aminopyridine

  • Substituted phenacyl bromide

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (or other suitable solvent)

Procedure:

  • Dissolve the substituted 2-aminopyridine (1.2 mmol) and sodium bicarbonate (2.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the substituted phenacyl bromide (1.0 mmol) to the mixture.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Photophysical Characterization

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a spectroscopic grade solvent (e.g., methanol, acetonitrile, THF, DCM) at a concentration of approximately 1 mM.[2]

  • From the stock solution, prepare a dilute solution (e.g., 10 µM) in the same solvent.

  • Fill a quartz cuvette with the solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-600 nm).

  • Replace the blank with the cuvette containing the sample solution and record the absorption spectrum.

  • The wavelength of maximum absorbance (λabs) is determined from the peak of the spectrum.

Instrumentation:

  • A spectrofluorometer equipped with a xenon lamp source and a photomultiplier tube (PMT) detector.

  • Quartz cuvettes (1 cm path length), polished on all four sides.

Procedure:

  • Using the same dilute solution prepared for UV-Vis measurements, fill a fluorescence cuvette.

  • Set the excitation wavelength on the spectrofluorometer to the λabs determined from the absorption spectrum.

  • Scan the emission spectrum over a wavelength range starting from about 10 nm above the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

  • The wavelength of maximum emission (λem) is identified from the peak of the emission spectrum.

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

Procedure:

  • Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent, if possible. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Integrate the area under the emission curves for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the linear plots for the sample and the reference, respectively.

    • ηs and ηr are the refractive indices of the solvents used for the sample and the reference, respectively.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and photophysical characterization of imidazo[1,2-a]pyridine derivatives.

G cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization Start Start Reactants 2-Aminopyridine + α-Haloketone Start->Reactants Reaction One-pot Synthesis Reactants->Reaction Purification Recrystallization or Column Chromatography Reaction->Purification Characterization_S NMR, MS, IR Purification->Characterization_S UV_Vis UV-Vis Spectroscopy Characterization_S->UV_Vis Pure Compound Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Determine λabs Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Measure Emission Data_Analysis Data Analysis Quantum_Yield->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Synthesis and Photophysical Characterization.

"Turn-on" Fluorescent Sensing of Fe³⁺

This diagram illustrates the mechanism of a "turn-on" fluorescent sensor for the detection of ferric ions (Fe³⁺).

G cluster_mechanism Sensing Mechanism Probe Imidazo[1,2-a]pyridine Probe (Low Fluorescence) Complex Probe-Fe³⁺ Complex (High Fluorescence) Probe->Complex + Fe³⁺ Light_Out_Low Weak Emission Probe->Light_Out_Low Fe3 Fe³⁺ Light_Out_High Strong Emission Complex->Light_Out_High Light_In Excitation Light Light_In->Probe Light_In->Complex

Caption: "Turn-on" Fluorescence Sensing of Fe³⁺.

Factors Influencing Photophysical Properties

This diagram shows the logical relationship between the structural features of imidazo[1,2-a]pyridines and their resulting photophysical properties.

G cluster_factors Structure-Property Relationship Core Imidazo[1,2-a]pyridine Core Substituents Substituents (EDG/EWG) Core->Substituents Conjugation π-Conjugation Core->Conjugation ESIPT ESIPT Moiety Core->ESIPT Properties Photophysical Properties (λabs, λem, ΦF, Stokes Shift) Substituents->Properties Conjugation->Properties ESIPT->Properties

Caption: Factors Influencing Photophysical Properties.

References

Methodological & Application

Applications of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural framework, featuring a fused imidazo[1,2-a]pyridine core with a reactive bromophenyl substituent, makes it an attractive scaffold for medicinal chemists. This intermediate is particularly valuable for developing novel therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.[1][2][3] The bromine atom on the phenyl ring provides a convenient handle for further molecular elaboration through various cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of 2-aminopyridine with a substituted phenacyl bromide. Several protocols have been reported, with variations in catalysts, solvents, and reaction conditions.

Experimental Protocol: Synthesis via Reflux in Ethanol[4]

This protocol involves the reaction of 2-aminopyridine with 4-bromophenacyl bromide in ethanol.

Materials:

  • 2-aminopyridine

  • 4-bromophenacyl bromide

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Crushed ice

Procedure:

  • Dissolve 2-aminopyridine (1.0 mmol) and 4-bromophenacyl bromide (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Reflux the reaction mixture for 8 hours.

  • After cooling the solution to room temperature, basify it with 1.0 M NaOH solution until a pH of 9 is reached.

  • Pour the resulting solution over crushed ice to precipitate the product.

  • Collect the precipitate by filtration and purify by recrystallization from ethanol to obtain this compound.

Experimental Protocol: DBU-Catalyzed Synthesis in Aqueous Ethanol[5]

This method offers a facile and environmentally friendly approach using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in an aqueous ethanol solvent system.

Materials:

  • 2-aminopyridine

  • 4-bromophenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Aqueous ethanol (1:1 v/v)

  • Chloroform

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve 2-aminopyridine (2.0 mmol) in aqueous ethanol (10 mL).

  • Add 4-bromophenacyl bromide (2.0 mmol) to the solution.

  • Add DBU (4.0 mmol) dropwise to the reaction mixture.

  • Stir the mixture at room temperature, monitoring the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with a 1:1 mixture of water and chloroform (2 x 100 mL).

  • Dry the combined organic layers over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Recrystallize the product from hot ethanol to obtain pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up 2-Aminopyridine 2-Aminopyridine Reaction Condensation Reaction 2-Aminopyridine->Reaction 4-Bromophenacyl bromide 4-Bromophenacyl bromide 4-Bromophenacyl bromide->Reaction Solvent Ethanol or Aqueous Ethanol Solvent->Reaction Catalyst None or DBU Catalyst->Reaction Temperature Reflux or Room Temperature Temperature->Reaction Basification Basification (NaOH) Reaction->Basification Extraction Extraction (CHCl3/H2O) Reaction->Extraction Precipitation Precipitation (Ice) Basification->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Drying Drying (Na2SO4) Extraction->Drying Drying->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" scaffold due to its wide range of biological activities.[4] this compound serves as a key starting material for the synthesis of derivatives with potential therapeutic applications.

Anticancer Activity

Derivatives of this compound have been investigated for their potential as anticancer agents.[5][6][7] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, melanoma, and cervical cancer.[5][8]

Mechanism of Action: The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to interfere with key cellular signaling pathways involved in cancer cell proliferation, survival, and migration. Some of the targeted pathways include:

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[5][8]

  • Cell Cycle Regulation: These compounds can induce cell cycle arrest, often at the G2/M phase, by modulating the levels of cell cycle regulatory proteins like p53 and p21.[8][9]

  • Apoptosis Induction: Imidazo[1,2-a]pyridine derivatives can trigger apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of Bcl-2 family proteins.[8][9]

Quantitative Data on Anticancer Activity of Derivatives

Derivative ClassCell LineIC50 (µM)Reference
Pyrazole derivativesBreast Cancer (MCF-7)Not specified for parent
Novel Imidazo[1,2-a]pyridinesBreast Cancer (HCC1937)IP-5: 45, IP-6: 47.7[5][9]
Imidazo[1,2-a]pyridine-based 1,2,3-triazolesCervical (HeLa), Breast (MCF-7)2.35 - 120.46[10]
3-Aminoimidazo[1,2-a]pyridinesColon (HT-29), Melanoma (B16F10)4.15 - 21.75[11]

Experimental Protocol: MTT Assay for Cytotoxicity [5][9]

This assay is used to assess the cytotoxic effects of compounds on cancer cells by measuring cell viability.

Materials:

  • Cancer cell line (e.g., HCC1937)

  • Culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cellular_responses Cellular Responses RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have also demonstrated potential as anti-inflammatory agents.[12][13][14] Their mechanism of action often involves the inhibition of key inflammatory mediators.

Mechanism of Action:

  • COX Inhibition: Some derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation.[12][14]

  • Modulation of Signaling Pathways: Certain derivatives can modulate inflammatory signaling pathways such as STAT3/NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[13]

Quantitative Data on Anti-inflammatory Activity of Derivatives

Derivative ClassTargetIC50 (µM)Reference
Imidazo[1,2-a]pyrimidine derivative (e10)COX-213[12]
Imidazo[1,2-a]pyrimidine derivative (e10)COX-1170[12]
Antiviral and Antimycobacterial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for the development of antiviral and antituberculosis agents.[15][16][17]

  • Antiviral: Derivatives have been synthesized and evaluated for their activity against various viruses, including HIV.[15]

  • Antituberculosis: N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides have shown excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[17] These compounds target QcrB, a component of the electron transport chain, thereby inhibiting energy production in the bacteria.[17]

Quantitative Data on Antituberculosis Activity of Derivatives

Derivative ClassTarget StrainMIC90 (µM)Reference
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis0.069 - 0.174[17]

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromophenyl group allow for extensive structural modifications, leading to the discovery of potent and selective inhibitors for a variety of therapeutic targets. The demonstrated anticancer, anti-inflammatory, and anti-infective properties of its derivatives highlight the significant potential of this chemical entity in modern drug discovery and development. Further exploration of the structure-activity relationships of this compound derivatives is warranted to develop novel and effective therapeutic agents.

References

Application Notes and Protocols: 2-(4-Bromophenyl)imidazo[1,2-a]pyridine as a Versatile Scaffold for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a significant class of fluorescent probes due to their favorable photophysical properties, including high quantum yields and tunable emission spectra.[1] The rigid, planar structure of the imidazo[1,2-a]pyridine core provides a robust fluorophore that can be chemically modified to create selective and sensitive probes for a variety of analytes.

The compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is a key intermediate in the synthesis of these advanced fluorescent probes. The bromo-functional group at the para position of the phenyl ring serves as a versatile handle for introducing various recognition moieties through well-established cross-coupling reactions. This allows for the rational design of probes targeting specific metal ions, reactive oxygen species (ROS), and biomolecules, making it an invaluable tool in chemical biology, environmental monitoring, and drug discovery.

These application notes provide an overview of the performance of fluorescent probes derived from the 2-phenyl-imidazo[1,2-a]pyridine scaffold and detailed protocols for their synthesis and application in analyte detection and cellular imaging.

Data Presentation: Performance of Imidazo[1,2-a]pyridine-Based Fluorescent Probes

The following tables summarize the performance of various fluorescent probes based on the imidazo[1,2-a]pyridine scaffold for the detection of different analytes.

Probe Name/TypeAnalyteDetection Limit (LOD)Stokes Shift (nm)Response TypeReference
Fused Imidazopyridine 5Fe³⁺4.0 ppb-Turn-on[2]
LKFe³⁺6.9 x 10⁻⁸ M178 nmTurn-off[1][3]
Fused Imidazopyridine 5Hg²⁺1.0 ppb-Turn-off[2]
2-(2-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) benzyl) oxy) phenyl) imidazo [1,2-a] pyridine (B2)H₂O₂49.74 nM-Turn-on[4]
2-(imidazo[1,2-a]pyridin-2-yl)phenyl acrylate (IPPA)Cysteine0.33 µM-Turn-on[5]

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-imidazo[1,2-a]pyridines

This protocol describes a general method for the synthesis of the 2-aryl-imidazo[1,2-a]pyridine scaffold, from which specific fluorescent probes can be derived.[6][7]

Materials:

  • Aryl methyl ketone (e.g., 4'-Bromoacetophenone to synthesize this compound)

  • 2-Aminopyridine

  • Iodine (I₂)

  • Sodium dodecyl sulfate (SDS) (optional, for micellar catalysis)

  • Deionized water

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), and iodine (30 mol%).

  • Add deionized water (5 mL). For less soluble substrates, sodium dodecyl sulfate (10 mol%) can be added to facilitate a micellar reaction medium.

  • Stir the reaction mixture vigorously at 80-100 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Detection of Fe³⁺ Ions using an Imidazo[1,2-a]pyridine-based Probe

This protocol provides a general procedure for the detection of Fe³⁺ ions in an aqueous solution using a suitable imidazo[1,2-a]pyridine-based fluorescent probe.

Materials:

  • Imidazo[1,2-a]pyridine-based fluorescent probe for Fe³⁺

  • Stock solution of the probe (e.g., 1 mM in DMSO)

  • Stock solution of Fe(NO₃)₃ (e.g., 10 mM in deionized water)

  • HEPES buffer (e.g., 10 mM, pH 7.4)

  • Deionized water

  • DMSO

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a working solution of the fluorescent probe (e.g., 10 µM) in HEPES buffer. A small amount of DMSO may be used to ensure solubility.

  • To a cuvette, add the probe solution.

  • Record the initial fluorescence spectrum of the probe solution.

  • Add increasing concentrations of the Fe³⁺ stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes.

  • Record the fluorescence spectrum after each addition.

  • Observe the change in fluorescence intensity (quenching or enhancement) at the probe's emission wavelength.

  • Plot the fluorescence intensity versus the concentration of Fe³⁺ to determine the detection limit.

Protocol 3: Bioimaging of H₂O₂ in Living Cells

This protocol outlines a general method for imaging intracellular hydrogen peroxide using a suitable imidazo[1,2-a]pyridine-based probe.[4]

Materials:

  • Imidazo[1,2-a]pyridine-based fluorescent probe for H₂O₂ (e.g., Probe B2)[4]

  • Cell line (e.g., A549 cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-buffered saline (PBS)

  • H₂O₂ solution (for inducing oxidative stress)

  • Phorbol 12-myristate 13-acetate (PMA) (for stimulating endogenous H₂O₂ production)

  • Confocal fluorescence microscope

  • Cell culture dishes or plates

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37 °C with 5% CO₂.

  • Cell Seeding: Seed the cells onto culture dishes or plates suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe (e.g., 5 µM in serum-free medium) for 30 minutes at 37 °C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • H₂O₂ Treatment (Exogenous): Treat the cells with different concentrations of H₂O₂ in culture medium for a specified time (e.g., 30 minutes).

  • H₂O₂ Stimulation (Endogenous): To detect endogenous H₂O₂, stimulate the cells with PMA (e.g., 1 µg/mL) for 30 minutes before or during probe incubation.

  • Fluorescence Imaging: Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission wavelengths for the probe.

  • Image Analysis: Analyze the fluorescence intensity in the cells to quantify the levels of intracellular H₂O₂.

Visualizations

G Synthesis of 2-Aryl-imidazo[1,2-a]pyridines cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Methyl Ketone E Cyclocondensation A->E B 2-Aminopyridine B->E C Iodine (Catalyst) C->E D Water (Solvent) 80-100 °C D->E F Purification (Column Chromatography) E->F G 2-Aryl-imidazo[1,2-a]pyridine F->G

Caption: General workflow for the synthesis of 2-Aryl-imidazo[1,2-a]pyridines.

G Mechanism of Metal Ion Detection cluster_turn_off Turn-Off Sensing cluster_turn_on Turn-On Sensing Probe Imidazo[1,2-a]pyridine Probe (Fluorescent) Complex Probe-Metal Ion Complex (Non-fluorescent or Emissive) Probe->Complex + Metal Ion MetalIon Metal Ion (e.g., Fe³⁺) Complex->Probe - Metal Ion (Reversible) Quenching Fluorescence Quenching Complex->Quenching Formation leads to Enhancement Fluorescence Enhancement Complex->Enhancement Formation leads to

Caption: Signaling pathway for metal ion detection by imidazo[1,2-a]pyridine probes.

G Cellular Imaging Workflow A Seed Cells B Incubate with Probe A->B C Wash Excess Probe B->C D Induce Analyte (e.g., H₂O₂) C->D E Fluorescence Microscopy D->E F Image Analysis E->F

Caption: Experimental workflow for cellular imaging using a fluorescent probe.

References

Application Notes and Protocols: Biological Activity of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the biological activities of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine derivatives, focusing on their potential as anticancer and antimicrobial agents. This document includes a summary of their biological effects, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a 4-bromophenyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold has been explored as a strategy to enhance biological activity and provide a site for further chemical modification. This document focuses on the derivatives of this core structure and their demonstrated anticancer and antimicrobial potential.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that regulate cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)45[1][2]
IP-6 HCC1937 (Breast Cancer)47.7[1][2]
IP-7 HCC1937 (Breast Cancer)79.6[1][2]
Compound 6 A375 (Melanoma)<12[3]
Compound 6 WM115 (Melanoma)<12[3]
Compound 6 HeLa (Cervical Cancer)9.7 - 44.6[3]

Note: The specific structures of IP-5, IP-6, and IP-7, while derivatives of imidazo[1,2-a]pyridine, are not explicitly defined as 2-(4-Bromophenyl) derivatives in the provided search results but are included as closely related examples.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5][6][7][8] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[4][6][7] Inhibition of this pathway by this compound derivatives can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[3]

Diagram of the PI3K/Akt/mTOR Signaling Pathway and Inhibition by Imidazo[1,2-a]pyridine Derivatives:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTORC1->Apoptosis_Inhibition Inhibitor This compound Derivatives Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: PI3K/Akt/mTOR pathway and points of inhibition.

Antimicrobial Activity

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of chalcone derivatives of this compound-3-carbaldehyde.

Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Chalcone Derivative 1 S. aureus15A. niger14[9]
Chalcone Derivative 2 B. subtilis16C. albicans15[9]
Chalcone Derivative 3 E. coli14--[9]
Chalcone Derivative 4 P. aeruginosa13--[9]

Note: The specific structures of the chalcone derivatives are detailed in the referenced literature. The data presented here indicates the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of the core scaffold is provided below.

Workflow for the Synthesis of this compound:

Synthesis_Workflow Reactants 2-Aminopyridine + 4-Bromophenacyl bromide Reaction Reflux Reactants->Reaction Solvent Ethanol Solvent->Reaction Workup Work-up (Cooling, Neutralization, Precipitation) Reaction->Workup Purification Purification (Filtration, Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for the core scaffold.

Protocol:

  • Combine 2-aminopyridine (1 equivalent) and 4-bromophenacyl bromide (1 equivalent) in ethanol.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration.

  • Wash the crude product with water and then a cold solvent like ethanol or methanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for the MTT Assay:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of test compound Incubation1->Treatment Incubation2 Incubate (48h) Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance (570 nm) Solubilization->Measurement

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can then be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the steps to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

Workflow for Western Blot Analysis:

Western_Blot_Workflow Cell_Lysis Cell Lysis and Protein Extraction Quantification Protein Quantification (e.g., BCA assay) Cell_Lysis->Quantification Electrophoresis SDS-PAGE Quantification->Electrophoresis Transfer Protein Transfer to Membrane (e.g., PVDF) Electrophoresis->Transfer Blocking Blocking with BSA or non-fat milk Transfer->Blocking Primary_Ab Incubation with Primary Antibody (e.g., anti-p-Akt, anti-Akt) Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Western blot experimental workflow.

Protocol:

  • Cell Lysis and Protein Extraction: Treat cells with the this compound derivative for the desired time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane, such as polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Blocking: Block the membrane with a solution of bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data indicates that derivatives of this core structure can exhibit significant biological activity, particularly through the inhibition of key cellular signaling pathways in cancer cells. Further optimization of this scaffold may lead to the discovery of potent and selective therapeutic candidates. The protocols provided herein offer a foundation for researchers to further investigate the biological potential of these compounds.

References

Application Notes and Protocols: Derivatization of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-(4-Bromophenyl)imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, combined with the presence of a reactive bromine handle, make it an ideal starting point for generating diverse chemical libraries for drug discovery programs.[1] The imidazo[1,2-a]pyridine core itself is found in several clinically used drugs, highlighting its therapeutic potential.[3] This document provides detailed application notes and experimental protocols for the derivatization of this compound and the evaluation of its analogs for various therapeutic targets.

Key Applications in Drug Discovery

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for targeting a range of diseases. Key therapeutic areas where this scaffold has shown promise include:

  • Oncology: Imidazo[1,2-a]pyridine derivatives have been investigated as potent anti-proliferative agents.[4] For instance, certain analogs have been shown to inhibit cyclin-dependent kinase 9 (CDK9), a promising target in colorectal cancer.[5] Other derivatives have exhibited inhibitory effects on microtubule polymerization.[4]

  • Neurodegenerative Diseases: The scaffold is a key component in the development of imaging agents for β-amyloid plaques, which are a hallmark of Alzheimer's disease.[6]

  • Infectious Diseases: This chemical class has yielded compounds with significant antiviral, antifungal, and antimycobacterial properties.[7][8][9]

  • Metabolic Diseases: Novel derivatives have been designed as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes mellitus.[10]

  • Anti-inflammatory Applications: Some imidazo[1,2-a]pyridine derivatives have shown potential as anti-inflammatory agents.[8]

Strategic Derivatization Approaches

The this compound core offers multiple sites for chemical modification. The bromine atom on the phenyl ring is a particularly attractive position for diversification through various palladium-catalyzed cross-coupling reactions.

Derivatization Workflow

G cluster_0 Core Synthesis cluster_1 Derivatization via Cross-Coupling cluster_2 Biological Evaluation Start 2-Aminopyridine Core This compound Start->Core Cyclocondensation Reagent1 2-Bromo-1-(4-bromophenyl)ethan-1-one Reagent1->Core Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Derivatives Diverse Library of Analogs Suzuki->Derivatives Sonogashira->Derivatives Buchwald->Derivatives Screening High-Throughput Screening Derivatives->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Workflow for the synthesis, derivatization, and biological evaluation of this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold via a cyclocondensation reaction.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) and 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol details the derivatization of the 4-bromophenyl moiety using a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene/Water (4:1 mixture)

  • Schlenk flask

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Biological Activity Data

The following table summarizes the biological activities of representative this compound derivatives.

Derivative ClassTarget/AssayActivity (IC₅₀/Kᵢ/MIC)Therapeutic AreaReference
2-(4-(Aryl)phenyl)imidazo[1,2-a]pyridinesDPP-4 InhibitionIC₅₀ = 0.13 µMType 2 Diabetes[10]
2-(4-(Substituted)phenyl)imidazo[1,2-a]pyridinesβ-Amyloid Plaque BindingKᵢ = 3.3 - 638 nMAlzheimer's Disease[6]
Imidazo[1,2-a]pyridine-oxadiazole hybridsA549 cell line (Antiproliferative)IC₅₀ = 2.8 µMOncology[4]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisMIC₉₀ = 0.069–0.174 μMInfectious Disease[3]
2-phenyl-imidazo[4,5-b]pyridinesColon Carcinoma Cell LineIC₅₀ = 0.4 - 0.7 µMOncology[11]
Imidazo[1,2-a]pyridine derivativesCDK9 InhibitionIC₅₀ = 9.22 nMOncology[5]

Signaling Pathway Modulation

Inhibition of the CDK9/RNA Polymerase II Pathway in Cancer

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAP II), leading to productive transcription elongation of many proto-oncogenes like MYC. Inhibition of CDK9 by these compounds leads to a decrease in the transcription of these oncogenes, ultimately inducing apoptosis in cancer cells.

G cluster_0 CDK9-Mediated Transcription Elongation cluster_1 Inhibition by Imidazo[1,2-a]pyridine Derivative PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Active) RNAPII->pRNAPII Transcription Transcription of Proto-oncogenes (e.g., MYC) pRNAPII->Transcription Proliferation Cancer Cell Proliferation and Survival Transcription->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression leads to Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PTEFb Inhibits

Caption: Mechanism of action for CDK9 inhibiting imidazo[1,2-a]pyridine derivatives.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability, particularly the utility of the bromophenyl group for cross-coupling reactions, allows for the creation of large and diverse compound libraries. The broad range of biological activities exhibited by its derivatives underscores the importance of this scaffold in modern drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this promising chemical class.

References

The Pivotal Role of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine in Agrochemical Innovation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-(4-Bromophenyl)imidazo[1,2-a]pyridine stands as a versatile and crucial intermediate in the synthesis of advanced agrochemicals.[1][2] Its unique structural scaffold is a key building block for developing a new generation of herbicides, insecticides, and fungicides, contributing to enhanced crop protection and sustainable agricultural practices.[1][3] The presence of the reactive bromine substituent on the phenyl ring provides a convenient handle for further chemical modifications, allowing for the creation of diverse derivatives with tailored biological activities.[4]

Application in Herbicide Synthesis

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant herbicidal properties.[5] Research has shown that modifications to this scaffold can lead to potent compounds for weed control.[6] For instance, phenoxypropionic acid derivatives incorporating the imidazo[1,2-a]pyridine moiety have been synthesized and evaluated for their herbicidal effects.[5]

Table 1: Herbicidal Activity of Imidazo[1,2-a]pyridine Derivatives
CompoundTarget WeedsActivity LevelReference
n-propyl 2-[4-(6-chloro-3-cyano-2-imidazo[1,2-a]pyridinyloxy)phenoxy]propionateGramineous weedsComparable to commercial herbicide fluazifop-butyl[5]
Various (Amino)imidazo[1,2-a]pyridine derivativesBidens pilosa, Urochloa decumbens, Panicum maximumVaried phytotoxic activity[6]

Application in Insecticide Synthesis

The imidazo[1,2-a]pyridine scaffold is a promising platform for the development of novel insecticides.[3] While specific data on the direct insecticidal activity of this compound is limited, related imidazo[4,5-b]pyridine derivatives have shown excellent insecticidal activities against various pests.[7][8] This suggests that the broader imidazo-pyridine framework is a valuable pharmacophore for insecticide discovery.

Table 2: Insecticidal Activity of Imidazo[4,5-b]pyridine Derivatives
CompoundTarget PestActivity Level (% Mortality @ Concentration)Reference
5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-N-(4-methylbenzyl)pyridin-2-amine (8n)Nilaparvata lugens46.85% @ 5 mg/L[7]
5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine (10a)Mythimna separata100.00% @ 1 mg/L[7][8]
5-(ethylsulfonyl)-6-(3-methyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)-3-phenylpyridin-2-amine (10a)Plutella xylostella100.00% @ 1 mg/L[7][8]

Application in Fungicide Synthesis

Substituted imidazo[1,2-a]pyridine derivatives have also been investigated for their antifungal properties against various plant pathogens.[9][10][11] These findings underscore the potential of this compound as a precursor for new antifungal agents, which are critical for managing crop diseases.

Table 3: Antifungal Activity of Imidazo[1,2-a]pyridine Derivatives
Compound TypeTarget FungiActivity LevelReference
Substituted hetero aryl amines of dihydro imidazo[1,2-a]pyridineCandida albicansProtective at 50-200 mcg/mL[9]
Imidazo[1,2-a]pyridinyl-chalconesEnterococcus faecalisAntibacterial activity noted[10]
5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybridsSporothrix speciesAntifungal activity observed[11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound.[12]

Materials:

  • 2-aminopyridine

  • 4-bromophenacyl bromide

  • Sodium hydrogen carbonate (NaHCO₃)

  • Ethanol

  • Water

  • Methanol

  • 50 mL three-neck flask

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Combine 1.0 g (11 mmol) of 2-aminopyridine, 3.0 g (11 mmol) of 4-bromophenacyl bromide, and 1.9 g (14 mmol) of sodium hydrogen carbonate in a 50 mL three-neck flask.

  • Replace the air in the flask with nitrogen.

  • Add 10 mL of ethanol to the mixture.

  • Heat the mixture to 80°C and stir for six hours.

  • After the reaction is complete, add water to the mixture.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with water and then with methanol.

  • The resulting white solid is this compound (yield: 2.3 g, 76%).[12]

Visualized Workflows

Synthesis_Workflow Reactant1 2-aminopyridine Reaction Reaction (80°C, 6h) Reactant1->Reaction Reactant2 4-bromophenacyl bromide Reactant2->Reaction Base NaHCO3 Base->Reaction Solvent Ethanol Solvent->Reaction Workup Workup (Water, Filtration) Reaction->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Agrochemical_Synthesis_Pathway Precursor This compound Modification Chemical Modification (e.g., Cross-Coupling Reactions) Precursor->Modification Herbicide Herbicides Modification->Herbicide Insecticide Insecticides Modification->Insecticide Fungicide Fungicides Modification->Fungicide

Caption: Role as a precursor in agrochemical synthesis.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 2-(4-Bromophenyl)imidazo[1,2-a]pyridine as a key building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through cross-coupling reactions is a powerful strategy for the synthesis of novel drug candidates and functional materials.

Introduction

The this compound core is a versatile starting material for a wide range of palladium-catalyzed cross-coupling reactions. The bromine atom on the phenyl ring serves as a convenient handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This document outlines protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Cyanation reactions, providing a foundation for the synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives.

Synthesis of Starting Material: this compound

The starting material can be synthesized via the condensation of 2-aminopyridine with 4-bromophenacyl bromide.

Experimental Protocol:

  • To a 50 mL three-neck flask, add 2-aminopyridine (1.0 g, 11 mmol), 4-bromophenacyl bromide (3.0 g, 11 mmol), and sodium hydrogen carbonate (1.9 g, 14 mmol).

  • Replace the air in the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add 10 mL of ethanol to the mixture.

  • Heat the reaction mixture to 80°C and stir for six hours.

  • After cooling to room temperature, add water to the mixture.

  • Collect the resulting solid by suction filtration.

  • Wash the solid with water and then with methanol.

  • Dry the solid to obtain this compound as a white solid (yield: 2.3 g, 76%).[1]

cluster_reactants Reactants cluster_conditions Conditions 2-aminopyridine 2-aminopyridine Reaction 2-aminopyridine->Reaction 4-bromophenacyl_bromide 4-bromophenacyl_bromide 4-bromophenacyl_bromide->Reaction NaHCO3 NaHCO3 NaHCO3->Reaction Ethanol Ethanol Ethanol->Reaction 80C 80C 80C->Reaction Product This compound Reaction->Product

Synthesis of the starting material.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the aryl bromide and a variety of organoboron compounds.

General Reaction Scheme:

Start This compound Reaction Start->Reaction Boronic_Acid R-B(OH)2 Boronic_Acid->Reaction Catalyst Pd Catalyst Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product 2-(4-Arylphenyl)imidazo[1,2-a]pyridine Reaction->Product

General Suzuki-Miyaura coupling scheme.

Data Presentation:

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Good
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Good
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Good
43-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane8018-22Moderate

Note: Yields are qualitative based on similar reported reactions due to a lack of specific quantitative data for this exact substrate.

Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the respective arylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst and ligand (if applicable).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene.

General Reaction Scheme:

Start This compound Reaction Start->Reaction Alkene Alkene Alkene->Reaction Catalyst Pd Catalyst Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product Substituted Alkene Reaction->Product

General Heck reaction scheme.

Data Presentation:

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1-5)PPh₃ (2-10)Et₃NDMF100-13012-24Moderate-Good
2Ethyl acrylatePd(OAc)₂ (1-5)P(o-tol)₃ (2-10)K₂CO₃DMAc120-14012-24Moderate-Good
3n-Butyl acrylatePd(OAc)₂ (1-5)-Et₃NNMP120-14012-24Moderate-Good

Note: The presented conditions are based on general Heck reaction protocols and may require optimization for this specific substrate.

Experimental Protocol:

  • To a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the palladium catalyst, and the ligand (if applicable).

  • Add the base and the solvent.

  • Seal the vessel and heat the reaction mixture to the specified temperature with stirring for the indicated time.

  • After cooling to room temperature, filter the reaction mixture to remove any solids.

  • Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the aryl bromide and a terminal alkyne.

General Reaction Scheme:

Start This compound Reaction Start->Reaction Alkyne Terminal Alkyne Alkyne->Reaction Catalyst Pd Catalyst Cu(I) co-catalyst Catalyst->Reaction Base Amine Base Base->Reaction Solvent Solvent Solvent->Reaction Product Alkynyl-substituted Product Reaction->Product

General Sonogashira coupling scheme.

Data Presentation:

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃NTHF/DMF60-806-12Good
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEtToluene80-1008-16Good
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NAcetonitrile7010Moderate

Note: The presented conditions are based on general Sonogashira protocols and may need to be optimized for the specific substrate.

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the ligand (if used).

  • Add this compound (1.0 equiv.) and the solvent.

  • Add the amine base and the terminal alkyne (1.1-1.5 equiv.).

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between the aryl bromide and a primary or secondary amine.

General Reaction Scheme:

Start This compound Reaction Start->Reaction Amine Amine (R₂NH) Amine->Reaction Catalyst Pd Catalyst Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Product N-Aryl Product Reaction->Product

General Buchwald-Hartwig amination scheme.

Data Presentation:

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene100-11012-24High
2PiperidinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane10018Good
3AnilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene11020Moderate-Good

Note: The presented conditions are based on general Buchwald-Hartwig protocols and may require optimization for this specific substrate.

Experimental Protocol:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst, ligand, and base.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Palladium-Catalyzed Cyanation

This reaction introduces a nitrile group onto the phenyl ring of the imidazo[1,2-a]pyridine core.

General Reaction Scheme:

Start This compound Reaction Start->Reaction Cyanide_Source Cyanide Source Cyanide_Source->Reaction Catalyst Pd Catalyst Ligand Catalyst->Reaction Base Base (optional) Base->Reaction Solvent Solvent Solvent->Reaction Product Nitrile Product Reaction->Product

General Palladium-catalyzed cyanation scheme.

Data Presentation:

EntryCyanide SourcePd Catalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄ (5-10)--DMF80-10012-24Moderate-Good
2K₄[Fe(CN)₆]Pd(OAc)₂ (1-5)dppf (2-10)Na₂CO₃DMAc120-14012-24Moderate-Good
3CuCNPd₂(dba)₃ (2.5)Xantphos (5)-Toluene11018Moderate

Note: The presented conditions are based on general cyanation protocols and may require optimization for this specific substrate.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the cyanide source (0.6-1.2 equiv.), the palladium catalyst, and the ligand.

  • Add the solvent and any additive or base.

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., sodium bicarbonate or ammonia solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry over a drying agent, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants (Substrate, Reagent, Base) Catalyst Add Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Inert Atmosphere (Ar or N₂) Solvent->Inert Heating Heat & Stir Inert->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterization (NMR, MS)

General experimental workflow.

References

Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of imidazo[1,2-a]pyridine-3-carboxamides, a class of heterocyclic compounds with significant therapeutic potential, particularly as potent antituberculosis agents. The protocols outlined below cover classical multi-step syntheses as well as modern multicomponent reactions, offering flexibility in substrate scope and reaction conditions.

Introduction

Imidazo[1,2-a]pyridines are a privileged scaffold in medicinal chemistry, and their 3-carboxamide derivatives have emerged as a promising class of therapeutics. Notably, compounds within this family have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Their mechanism of action involves the inhibition of the QcrB subunit of the cytochrome bc1 complex (complex III) in the electron transport chain, a critical pathway for cellular respiration and energy production in the bacterium. This novel mechanism of action makes them attractive candidates for the development of new anti-TB drugs.

Synthetic Methodologies

Three primary synthetic strategies for the preparation of imidazo[1,2-a]pyridine-3-carboxamides are presented:

  • Classical Two-Step Synthesis: This robust method involves the initial construction of the imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position with a carboxamide group.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A powerful one-pot, three-component reaction that allows for the rapid assembly of 3-aminoimidazo[1,2-a]pyridine derivatives, which can be precursors to the target carboxamides.

  • Ugi Multicomponent Reaction: A versatile four-component reaction that enables the synthesis of peptidomimetic structures incorporating the imidazo[1,2-a]pyridine scaffold, offering a high degree of molecular diversity.

Protocol 1: Classical Two-Step Synthesis

This method is a reliable and widely used approach for the synthesis of a variety of N-substituted imidazo[1,2-a]pyridine-3-carboxamides.

Workflow Diagram:

G cluster_0 Step 1: Heterocycle Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A 2-Amino-4-methylpyridine C Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate A->C DME, reflux, 48h B Ethyl 2-chloroacetoacetate B->C C2 Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate D 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid C2->D 1. LiOH, EtOH 2. HCl D2 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid F N-Substituted-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide D2->F EDC, DMAP, ACN, 16h E Amine (R-NH2) E->F G cluster_0 One-Pot GBB Reaction A 2-Aminopyridine D 3-Aminoimidazo[1,2-a]pyridine Derivative A->D Catalyst (e.g., NH₄Cl), MeOH, RT, 24h B Aldehyde (R¹-CHO) B->D C Isocyanide (R²-NC) C->D G cluster_0 One-Pot Ugi Reaction A Imidazo[1,2-a]pyridine-3-carboxylic acid E Imidazo[1,2-a]pyridine-3-carboxamide Peptidomimetic A->E MeOH, 50°C, 24-48h B Aldehyde (R¹-CHO) B->E C Amine (R²-NH₂) C->E D Isocyanide (R³-NC) D->E G Mechanism of Action cluster_etc Mycobacterium tuberculosis Electron Transport Chain NDH2 NDH-2 Menaquinone Menaquinone Pool (MK) NDH2->Menaquinone e⁻ SDH SDH SDH->Menaquinone e⁻ Cyt_bc1_aa3 Cytochrome bc1-aa3 (Complex III-IV) Menaquinone->Cyt_bc1_aa3 e⁻ Cyt_bd Cytochrome bd Oxidase Menaquinone->Cyt_bd e⁻ O2 O₂ Cyt_bc1_aa3->O2 e⁻ Protons_out H⁺ (out) Cyt_bc1_aa3->Protons_out Pumps H⁺ Cyt_bd->O2 e⁻ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Synthesizes H2O H₂O Protons_in H⁺ (in) Protons_in->ATP_Synthase Flows through Inhibitor Imidazo[1,2-a]pyridine-3-carboxamide Inhibitor->Inhibition

Application Notes and Protocols for Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-tuberculosis (TB) activity of imidazo[1,2-a]pyridine analogues, a promising class of compounds targeting Mycobacterium tuberculosis (M.tb). This document includes a summary of their mechanism of action, quantitative activity data, and detailed protocols for key experimental assays.

Introduction

Imidazo[1,2-a]pyridines (IPAs) have emerged as a significant class of heterocyclic compounds with potent anti-tuberculosis properties.[1][2] They exhibit activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M.tb.[1][2] The primary mechanism of action for many potent IPAs is the inhibition of the cytochrome bcc complex (complex III) of the electron transport chain, specifically targeting the QcrB subunit.[3][4][5] This inhibition disrupts ATP synthesis, leading to bacterial cell death.[4][6] One notable clinical candidate from this class is Telacebec (Q203).[6][7][8]

Mechanism of Action: QcrB Inhibition

Imidazo[1,2-a]pyridine analogues, such as Q203, function by binding to the QcrB subunit of the cytochrome bc1 complex (also known as complex III or ubiquinol-cytochrome c reductase) in M.tb. This binding event obstructs the electron flow within the respiratory chain, which is crucial for generating the proton motive force required for ATP synthesis. The disruption of this vital energy-producing pathway is detrimental to the bacterium, ultimately leading to cell death.[4] This targeted action is specific to the mycobacterial cytochrome complex, contributing to the selective toxicity of these compounds against M.tb with lower toxicity to mammalian cells.[2]

A Imidazo[1,2-a]pyridine Analogue (e.g., Q203) D QcrB Subunit A->D Binds to B M. tuberculosis Electron Transport Chain C Cytochrome bcc complex (Complex III) B->C C->D Contains E Electron Flow Blocked D->E Leads to F Proton Motive Force Generation Disrupted E->F Results in G ATP Synthesis Inhibited F->G Causes H Bacterial Cell Death G->H Leads to

Mechanism of Action of Imidazo[1,2-a]pyridine Analogues.

Quantitative Data Summary

The following tables summarize the in vitro anti-tuberculosis activity and cytotoxicity of selected imidazo[1,2-a]pyridine analogues.

Table 1: In Vitro Anti-Tuberculosis Activity of Imidazo[1,2-a]pyridine Analogues

Compound IDM.tb StrainMIC (μM)MIC (μg/mL)Reference(s)
IPA-6 H37Rv-0.05[9]
IPA-9 H37Rv-0.4[9]
IPS-1 H37Rv-0.4[9]
Compound 18 H37Rv≤0.006-[3]
Compound 13 H37Rv0.03-[3]
Compound 18 MDR/XDR strains≤0.03 - 0.8-[3][10]
Q203 H37Rv0.0009 (MIC80)-[2]
ND-09759 H37Rv≤0.006≤0.0024
IP 1 H37Rv0.03-[5]
IP 3 H37Rv0.5-[5]
IP 4 H37Rv5.0-[5]

MIC: Minimum Inhibitory Concentration. MDR: Multidrug-Resistant. XDR: Extensively Drug-Resistant.

Table 2: Cytotoxicity Data of Imidazo[1,2-a]pyridine Analogues

Compound IDCell LineIC50 (μM)Selectivity Index (SI)Reference(s)
IPA-6 HEK cells-1442[9]
IPA-9 HEK cells-190[9]
IPS-1 HEK cells-253[9]
2,7-dimethylimidazo[1,2-a] pyridine-3-carboxamides VERO cells>128-[2][10]

IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (IC50 / MIC). A higher SI value indicates greater selectivity for the bacterial target.

Experimental Protocols

Detailed methodologies for key experiments are provided below. All work with live M.tb must be conducted in a Biosafety Level 3 (BSL-3) facility.

Protocol 1: In Vitro Anti-Tuberculosis Activity - Microplate Alamar Blue Assay (MABA)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of compounds against replicating M.tb.[11][12]

A Prepare M.tb H37Rv Inoculum C Add M.tb Inoculum to Wells (Final Volume 200 µL) A->C B Serially Dilute Test Compounds in 96-well Plate B->C D Incubate Plates at 37°C for 5-7 Days C->D E Add Alamar Blue & Tween 80 Mixture to Wells D->E F Incubate for 24 hours E->F G Read Results Visually or with a Fluorometer F->G H Determine MIC (Lowest concentration with no pink color change) G->H

Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

  • M.tb H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • 96-well flat-bottom microtiter plates

  • Test compounds dissolved in DMSO

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Positive control drug (e.g., Isoniazid)

  • Sterile PBS

Procedure:

  • Inoculum Preparation: Culture M.tb H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.

  • Compound Plating: Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate. Add 100 µL of the test compound solution (at 2x the highest desired concentration) to the first column of wells. Perform 2-fold serial dilutions across the plate. The last column should contain no compound and serve as a growth control.

  • Inoculation: Add 100 µL of the prepared M.tb inoculum to each well.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Assay Development: Add 25 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Reading: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change. Results can be read visually or quantitatively using a fluorometer (Excitation 530 nm, Emission 590 nm).[5]

Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay on VERO or HepG2 cells)

This protocol assesses the toxicity of compounds to mammalian cells to determine their selectivity.

A Seed Mammalian Cells (e.g., VERO, HepG2) in 96-well Plate B Incubate for 24h for Cell Adherence A->B C Treat Cells with Serial Dilutions of Test Compounds B->C D Incubate for 48-72 hours at 37°C, 5% CO2 C->D E Add MTT Reagent to each Well D->E F Incubate for 3-4 hours (Formation of Formazan Crystals) E->F G Solubilize Formazan Crystals (e.g., with DMSO or Solubilization Buffer) F->G H Read Absorbance at ~570 nm G->H I Calculate Cell Viability and Determine IC50 H->I A Infect Mice (e.g., BALB/c) with M.tb via Low-Dose Aerosol B Allow Infection to Establish (Chronic Phase, ~4 weeks) A->B C Randomize Mice into Treatment Groups B->C D Administer Test Compound and Controls (e.g., daily via oral gavage) for 4 Weeks C->D E Humanely Euthanize Mice at Endpoint D->E F Aseptically Harvest Lungs and Spleen E->F G Homogenize Tissues and Plate Serial Dilutions on 7H11 Agar F->G H Incubate Plates at 37°C for 3-4 Weeks G->H I Enumerate Colony-Forming Units (CFU) and Determine Log10 Reduction H->I

References

Unlocking the Anticancer Potential of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including significant anticancer properties.[1] These synthetic heterocyclic compounds offer a versatile platform for the development of novel therapeutic agents that can overcome the challenges of current cancer treatments, such as drug resistance and severe side effects.[1] This document provides detailed application notes on the anticancer properties of imidazo[1,2-a]pyridine derivatives, summarizes their activity in key cancer cell lines, and offers standardized protocols for their experimental evaluation.

Application Notes

Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through various mechanisms of action, primarily by targeting key signaling pathways that are frequently dysregulated in cancer.[1][2] These compounds have shown efficacy in a range of cancer cell lines, including but not limited to, breast, lung, liver, colon, cervical, and melanoma cancers.[2][3]

The primary modes of action for these derivatives include:

  • Inhibition of Kinase Signaling Pathways: A significant number of imidazo[1,2-a]pyridine derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[4][5] Key pathways targeted by these compounds include:

    • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Several imidazo[1,2-a]pyridine derivatives have been designed as potent PI3Kα or dual PI3K/mTOR inhibitors, leading to the induction of apoptosis in cancer cells.[3][6][7]

    • STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer progression. Certain derivatives, sometimes in combination with other natural compounds like curcumin, have been shown to modulate this pathway, leading to anti-inflammatory and anticancer effects.[8]

    • c-KIT: Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GIST). Novel 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent c-KIT inhibitors, showing activity against imatinib-resistant mutations.[9][10]

  • Induction of Apoptosis: A common outcome of treatment with imidazo[1,2-a]pyridine derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[11][12] This is often achieved through:

    • Mitochondrial (Intrinsic) Pathway: Many derivatives trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9 and caspase-3.[13][14] This is often accompanied by an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2.[8][15]

    • p53-Mediated Apoptosis: Some compounds have been shown to induce apoptosis in a manner that is at least partially dependent on the tumor suppressor protein p53.[3][12]

  • Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can also halt the proliferation of cancer cells by causing cell cycle arrest, frequently at the G2/M phase.[6][11] This is often associated with an increase in the expression of cell cycle inhibitors like p21.[3][15]

  • Induction of Oxidative Stress: Certain novel imidazo[1,2-a]pyridine derivatives have been found to induce cytotoxicity by increasing the activity of NADPH oxidase (NOX), leading to the generation of reactive oxygen species (ROS) and subsequent ROS-mediated apoptosis in non-small cell lung cancer cells.[11]

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).

Compound/DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 6d HepG2Human Liver CarcinomaNot specified, but showed activity[13]
Compound 6i HepG2Human Liver CarcinomaNot specified, but showed activity[13]
IMPA-2, 5, 6, 8, 12 A549Lung AdenocarcinomaMarkedly induced cytotoxicity[11]
Compound 6 A375Melanoma~10[3][16]
Compound 6 HeLaCervical Cancer~35[3][16]
Compound 13k HCC827Non-small Cell Lung Cancer0.09[6]
Compound 13k A549Non-small Cell Lung Cancer0.43[6]
Compound 13k MCF-7Breast Cancer0.21[6]
Compound 12b Hep-2Laryngeal Carcinoma11[17][18]
Compound 12b HepG2Hepatocellular Carcinoma13[17][18]
Compound 12b MCF-7Breast Cancer11[17][18]
Compound 12b A375Skin Cancer11[17][18]
IP-5 HCC1937Breast Cancer45[15]
IP-6 HCC1937Breast Cancer47.7[15]
JD46(27) HT-29Colorectal Cancer0.8 - 1.8[14]
JD47(29) HT-29Colorectal Cancer0.8 - 1.8[14]
JD88(21) HT-29Colorectal Cancer0.8 - 1.8[14]
PI3Kα Inhibitor A375Melanoma0.14[3]
PI3Kα Inhibitor HeLaCervical Cancer0.21[3]
15a (PI3K/mTOR inhibitor) HCT116Colorectal CarcinomaNot specified, but showed activity[7]
15a (PI3K/mTOR inhibitor) HT-29Colorectal AdenocarcinomaNot specified, but showed activity[7]

Mandatory Visualization

Signaling Pathways

PI3K_Akt_mTOR_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellSurvival Cell Survival, Growth, Proliferation mTORC1->CellSurvival Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine->PI3K Imidazo_pyridine->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Imidazo_pyridine Imidazo[1,2-a]pyridine Derivatives p53 p53 Imidazo_pyridine->p53 Bax Bax Imidazo_pyridine->Bax Bcl2 Bcl-2 Imidazo_pyridine->Bcl2 p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptotic pathway.

Experimental Workflow

Experimental_Workflow start Start synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives start->synthesis mtt_assay Cell Viability (MTT Assay) synthesis->mtt_assay cell_culture Cancer Cell Line Culture cell_culture->mtt_assay flow_cytometry Apoptosis & Cell Cycle (Flow Cytometry) mtt_assay->flow_cytometry western_blot Protein Expression (Western Blot) flow_cytometry->western_blot data_analysis Data Analysis & Interpretation western_blot->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer evaluation.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anticancer properties of imidazo[1,2-a]pyridine derivatives. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imidazo[1,2-a]pyridine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the imidazo[1,2-a]pyridine derivative for the specified time. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (lower left): Viable cells

    • Annexin V+ / PI- (lower right): Early apoptotic cells

    • Annexin V+ / PI+ (upper right): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (upper left): Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine derivatives

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • 70% ethanol (ice-cold)

  • PBS

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells as previously described. Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Cell Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

Materials:

  • Cancer cells treated with imidazo[1,2-a]pyridine derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot running and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, p53, p21, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target proteins to a loading control (e.g., β-actin) to compare protein levels between different samples.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when reacting 2-aminopyridine with 2-bromo-1-(4-bromophenyl)ethanone or related precursors.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the yield?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures.

    • Potential Causes & Solutions:

      • Reagent Quality:

        • 2-Aminopyridine: Ensure it is pure and dry. Impurities can interfere with the reaction. Consider recrystallization or purification if the quality is suspect.

        • 2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide): This reagent can degrade over time. Use freshly prepared or purified α-bromoketone for best results. Its purity is crucial for the success of the reaction.

        • Base: If using a base like sodium bicarbonate or DBU, ensure it is anhydrous and of high purity. The choice and amount of base can be critical.[1]

      • Reaction Conditions:

        • Temperature: The reaction temperature might be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition of starting materials or product. A typical temperature for this reaction is around 80°C in ethanol.[1] Optimization of the temperature may be necessary depending on the solvent and catalyst used.

        • Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

        • Solvent: The choice of solvent is important. Ethanol is commonly used and has proven effective.[1] Other solvents like DMF or aqueous ethanol can also be employed, potentially altering reaction rates and yields.[2][3] Ensure the solvent is dry, as water can sometimes interfere with the reaction, although some protocols utilize aqueous media.[3]

        • Catalyst: While the reaction can proceed without a catalyst, catalysts like DBU, iodine, or copper salts can significantly improve the yield and reaction rate.[2][3] If using a catalyst, ensure its activity and proper loading.

      • Work-up Procedure:

        • Precipitation and Filtration: The product is often isolated by precipitation upon addition of water, followed by filtration.[1] Ensure complete precipitation by cooling the mixture. Inefficient filtration can lead to loss of product.

        • Extraction: If an extraction is performed, ensure the correct pH adjustment to neutralize any acid formed and to ensure the product is in the organic phase. Multiple extractions may be necessary to recover all the product.

Issue 2: Impure Product and Purification Challenges

  • Question: My final product is impure, and I'm having difficulty purifying it. What are common impurities and what are the best purification methods?

  • Answer: Impurities in the synthesis of this compound can include unreacted starting materials, side products, or decomposition products.

    • Common Impurities:

      • Unreacted 2-aminopyridine or 4-bromophenacyl bromide: These can be detected by TLC or NMR of the crude product.

      • Side Products: Potential side reactions include the self-condensation of 4-bromophenacyl bromide or the formation of other isomeric products, although the formation of 2-substituted imidazo[1,2-a]pyridines is generally regioselective.

    • Purification Strategies:

      • Recrystallization: This is a common and effective method for purifying this compound. Hot ethanol is a suitable solvent for recrystallization.[3] The product is typically an off-white to pale yellow solid.[4]

      • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a good alternative. A common eluent system is a mixture of hexane and ethyl acetate.[3]

      • Washing: Washing the crude solid with water and a solvent in which the product has low solubility (like methanol) can help remove unreacted starting materials and inorganic salts.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the general reaction mechanism for the synthesis of this compound from 2-aminopyridine and 4-bromophenacyl bromide?

    • A1: The reaction proceeds through a sequence of steps:

      • N-alkylation: The pyridine nitrogen of 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-bromoketone (4-bromophenacyl bromide), displacing the bromide ion to form an N-phenacylpyridinium bromide intermediate.

      • Intramolecular Cyclization: The exocyclic amino group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion.

      • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic imidazo[1,2-a]pyridine ring system.

  • Q2: Are there alternative, more environmentally friendly synthetic methods available?

    • A2: Yes, several "green" chemistry approaches have been developed for the synthesis of imidazo[1,2-a]pyridines. These methods aim to reduce the use of hazardous solvents and reagents. Examples include:

      • Aqueous Media: Performing the reaction in water, sometimes with the aid of a surfactant.[5]

      • Catalyst-free conditions: Some protocols have been developed that proceed efficiently without the need for a metal catalyst.[6]

      • Multicomponent Reactions: One-pot reactions involving three or more components can improve atom economy and reduce waste.[7][8]

  • Q3: How can I confirm the identity and purity of my synthesized this compound?

    • A3: The identity and purity of the final product should be confirmed using a combination of analytical techniques:

      • Melting Point: The reported melting point is in the range of 216-220°C.[4] A sharp melting point close to the literature value is an indication of high purity.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product, which is often expected to be ≥97%.[4]

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

2-Aminopyridine (equiv.)4-Bromophenacyl bromide (equiv.)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1.01.0NaHCO₃ (1.27)Ethanol80676[1]
1.01.0NoneEthanolReflux8Not specified
1.01.0DBU (2.0)aq. Ethanol (1:1)Room TempNot specified72-94 (for various 2-aryl derivatives)[3]

Experimental Protocols

Detailed Experimental Protocol for the Synthesis of this compound

This protocol is based on a reported procedure.[1]

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-bromophenyl)ethanone (4-Bromophenacyl bromide)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Ethanol

  • Water

  • Methanol

Procedure:

  • To a 50 mL three-neck flask, add 2-aminopyridine (1.0 g, 10.6 mmol), 4-bromophenacyl bromide (3.0 g, 10.8 mmol), and sodium hydrogen carbonate (1.9 g, 22.6 mmol).

  • Replace the air in the flask with a nitrogen atmosphere.

  • Add 10 mL of ethanol to the mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the mixture to precipitate the product.

  • Collect the solid product by suction filtration.

  • Wash the obtained solid sequentially with water and then with methanol.

  • Dry the solid to obtain this compound as a white solid.

Visualizations

Troubleshooting_Workflow Start Low or No Yield CheckReagents Check Reagent Quality - 2-Aminopyridine (pure, dry) - 4-Bromophenacyl bromide (fresh) - Base (anhydrous) Start->CheckReagents Potential Cause CheckConditions Verify Reaction Conditions - Temperature (e.g., 80°C) - Reaction Time (TLC monitoring) - Solvent (dry ethanol) Start->CheckConditions Potential Cause CheckWorkup Review Work-up Procedure - Complete precipitation - Efficient filtration - Correct pH for extraction Start->CheckWorkup Potential Cause SolutionReagents Purify or Replace Reagents CheckReagents->SolutionReagents Solution SolutionConditions Optimize Conditions - Adjust temperature - Increase reaction time - Change solvent/catalyst CheckConditions->SolutionConditions Solution SolutionWorkup Improve Work-up - Cool for precipitation - Check filter setup - Optimize extraction CheckWorkup->SolutionWorkup Solution

Caption: Troubleshooting workflow for low or no yield.

Reaction_Pathway Reactants 2-Aminopyridine + 2-Bromo-1-(4-bromophenyl)ethanone Intermediate1 N-Alkylation (Formation of Pyridinium Salt) Reactants->Intermediate1 Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Intermediate3 Dehydration (-H₂O) Intermediate2->Intermediate3 Product This compound Intermediate3->Product

Caption: General reaction pathway for the synthesis.

References

optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my imidazo[1,2-a]pyridine synthesis consistently low?

Answer: Low yields can stem from several factors related to reactants, catalysts, and reaction conditions. Consider the following troubleshooting steps:

  • Reactant Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can interfere with the reaction and lead to the formation of side products.

  • Catalyst Selection and Activity: The choice of catalyst is crucial and often reaction-specific. For instance, in copper-catalyzed reactions, CuBr has been found to be highly effective.[1] In other cases, Lewis acids like FeCl₃ have shown superiority over others.[2] If using a catalyst, ensure it is active and has not degraded. Consider performing a catalyst screening to identify the optimal choice for your specific substrates.

  • Solvent Effects: The solvent can significantly influence the reaction outcome. For some reactions, polar aprotic solvents like DMF are optimal.[1] In other cases, protic solvents of medium polarity, such as n-BuOH, can facilitate product precipitation and improve yields.[3] It is advisable to screen a range of solvents to find the most suitable one for your reaction.

  • Temperature Optimization: The reaction temperature is a critical parameter. While some modern methods proceed efficiently at room temperature or slightly elevated temperatures (e.g., 60°C), others may require higher temperatures (e.g., 80°C or reflux conditions) to proceed at a reasonable rate and achieve good yields.[1][2] Careful optimization of the reaction temperature is recommended.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient reaction time will result in incomplete conversion, while prolonged reaction times may lead to product degradation or the formation of byproducts.

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Answer: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity of your imidazo[1,2-a]pyridine synthesis:

  • Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. Running the reaction at a lower temperature or adding a reagent dropwise can sometimes minimize the formation of undesired side products.

  • Choice of Base: In reactions requiring a base, the nature and amount of the base can influence selectivity. A weaker base or a stoichiometric amount might be preferable to an excess of a strong base to avoid side reactions.

  • Alternative Synthetic Routes: If side product formation is persistent, consider exploring alternative synthetic strategies. For example, metal-free synthesis or multicomponent reactions can sometimes offer higher selectivity compared to traditional methods.[4]

  • Purification Method Optimization: While not a direct solution to selectivity, an efficient purification method can isolate the desired product from a complex mixture of side products.

Question 3: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are the recommended purification techniques?

Answer: The purification of imidazo[1,2-a]pyridines can be challenging due to their polarity and potential for co-elution with starting materials or byproducts. Here are some commonly used and effective purification methods:

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel stationary phase is typically used with a gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). Careful optimization of the solvent system is key to achieving good separation.

  • Recrystallization: If the product is a solid and has a suitable solubility profile, recrystallization can be a highly effective method for obtaining a high-purity compound. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.

  • Automated Flow Synthesis and Purification: For high-throughput synthesis and purification, automated flow systems can be utilized. These systems can perform the reaction and subsequent purification in a continuous manner, often employing techniques like frontal affinity chromatography for purification.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of imidazo[1,2-a]pyridines?

A1: The most common and readily available starting materials for the synthesis of imidazo[1,2-a]pyridines are 2-aminopyridines, which are reacted with a variety of carbonyl compounds or their synthetic equivalents. These include α-haloketones, aldehydes, ketones, and terminal alkynes.[2][6]

Q2: Are there any catalyst-free methods for the synthesis of imidazo[1,2-a]pyridines?

A2: Yes, several catalyst-free methods have been developed for the synthesis of imidazo[1,2-a]pyridines. These methods often rely on thermal conditions or the use of microwave irradiation to promote the reaction.[7] For instance, the reaction of α-haloketones with 2-aminopyridines can proceed efficiently at 60°C without any catalyst or solvent.[2][7]

Q3: What is the role of the substituent on the 2-aminopyridine ring in the reaction?

A3: The electronic nature of the substituent on the 2-aminopyridine ring can influence its nucleophilicity and, consequently, the reaction rate. Electron-donating groups generally increase the nucleophilicity of the pyridine nitrogen, leading to a faster reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity, which can slow down the reaction.[7]

Q4: Can multicomponent reactions be used for the synthesis of imidazo[1,2-a]pyridines?

A4: Yes, multicomponent reactions (MCRs) are a powerful and efficient strategy for the synthesis of imidazo[1,2-a]pyridines.[8] For example, a one-pot reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide (the Groebke-Blackburn-Bienaymé reaction) can directly yield 3-aminoimidazo[1,2-a]pyridine derivatives.[8]

Q5: Are there any "green" or environmentally friendly methods for this synthesis?

A5: Yes, there is a growing interest in developing greener synthetic routes for imidazo[1,2-a]pyridines. These methods often involve the use of water as a solvent, catalyst-free conditions, or the use of environmentally benign catalysts.[9][10] For instance, some syntheses can be performed in aqueous micellar media, reducing the need for volatile organic solvents.[10]

Data Presentation

Table 1: Optimization of Reaction Conditions for a Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [1]

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)DMF801265
2CuBr (10)DMF801290
3CuI (10)DMF801282
4Cu(OAc)₂ (10)DMF801245
5CuBr (10)DMSO801278
6CuBr (10)Toluene801230
7CuBr (10)DMF601255
8CuBr (10)DMF1001285

Table 2: Screening of Catalysts for a Three-Component Synthesis of Imidazo[1,2-a]pyridines [11]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1-Ethanol12<5
2Sc(OTf)₃Ethanol665
3InCl₃Ethanol658
4Yb(OTf)₃Ethanol662
5FeCl₃Ethanol645
6I₂Ethanol485

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 2-Aryl-3-methylimidazo[1,2-a]pyridines [1]

A mixture of 2-aminopyridine (1.0 mmol), the corresponding nitroolefin (1.2 mmol), and CuBr (0.1 mmol) in DMF (5 mL) is stirred in a sealed tube at 80°C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis of 3-Aminoimidazo[1,2-a]pyridines [11]

To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in ethanol (5 mL), tert-butyl isocyanide (1.2 mmol) and iodine (0.05 mmol) are added. The reaction mixture is stirred at room temperature for 4 hours. After completion of the reaction, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (20 mL) and washed with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel to give the pure 3-aminoimidazo[1,2-a]pyridine.

Mandatory Visualization

Troubleshooting_Workflow Start Low Yield or Side Products Check_Reactants Check Reactant Purity & Stoichiometry Start->Check_Reactants Initial Check Optimize_Catalyst Optimize Catalyst (Type & Loading) Check_Reactants->Optimize_Catalyst If reactants are pure Optimize_Solvent Optimize Solvent Optimize_Catalyst->Optimize_Solvent If yield is still low Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Continue optimization Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Final optimization Consider_Alternative Consider Alternative Synthetic Route Optimize_Time->Consider_Alternative If still unsuccessful Successful_Synthesis Successful Synthesis Optimize_Time->Successful_Synthesis Improved Yield Consider_Alternative->Successful_Synthesis New approach

Caption: Troubleshooting workflow for imidazo[1,2-a]pyridine synthesis.

Reaction_Parameters cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_outcome Outcome 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Carbonyl Compound Carbonyl Compound Carbonyl Compound->Imidazo[1,2-a]pyridine Catalyst Catalyst Catalyst->Imidazo[1,2-a]pyridine Solvent Solvent Solvent->Imidazo[1,2-a]pyridine Temperature Temperature Temperature->Imidazo[1,2-a]pyridine Yield Yield Imidazo[1,2-a]pyridine->Yield Purity Purity Imidazo[1,2-a]pyridine->Purity

Caption: Key parameters influencing imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Purification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common purification methods for this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often performed using hot ethanol, which upon cooling, yields the purified solid product.[1][2] Column chromatography on silica gel is also frequently used, employing a solvent system typically composed of a mixture of hexanes and ethyl acetate.[3][4][5]

Q2: What are the expected physical properties of pure this compound?

Pure this compound is typically an off-white to light yellow solid.[6] Its melting point is reported to be in the range of 212-218°C.[1][6] The molecular weight of the compound is 273.13 g/mol .[7]

Q3: What are the likely impurities I might encounter during the purification of this compound?

Common impurities can include unreacted starting materials, such as 2-aminopyridine and 4-bromophenacyl bromide, as well as byproducts from the synthesis. Isomeric impurities, for instance, the 2-(3-bromophenyl) analog, can also be present and may be challenging to separate due to similar physical properties.[8]

Troubleshooting Guides

Recrystallization Issues

Q1: My crude product is not dissolving in the recrystallization solvent, even with heating. What should I do?

If the product does not dissolve, it could be due to an inappropriate solvent or insufficient solvent volume. First, try adding more solvent in small portions while heating and stirring. If solubility remains low, a different solvent or a solvent mixture may be necessary. For imidazo[1,2-a]pyridine derivatives, ethanol is a common choice.[1][2] If the compound is still insoluble, consider a solvent system with higher polarity or a co-solvent.

Q2: "Oiling out" occurs during the cooling phase of recrystallization. How can I resolve this?

"Oiling out," where the compound separates as a liquid instead of crystals, can happen if the solution is supersaturated or cools too quickly. To remedy this, reheat the solution until the oil redissolves. Then, allow it to cool more slowly. Adding a seed crystal of the pure compound can also help induce proper crystallization. Using a more dilute solution by adding more solvent before cooling can also prevent this issue.

Q3: The purity of my compound has not significantly improved after recrystallization. What could be the problem?

This may indicate that the chosen solvent is not ideal for separating the target compound from its impurities. An effective recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.[9] You may need to experiment with different solvents or solvent pairs. Additionally, ensure that the cooling process is slow to allow for selective crystallization.[9]

Q4: I am experiencing a low recovery yield after recrystallization. How can I improve this?

Low recovery can result from using too much solvent, cooling the solution to a temperature that is not low enough, or premature crystallization during a hot filtration step. To improve yield, use the minimum amount of hot solvent required to fully dissolve the crude product. After slow cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation.[9] To avoid premature crystallization, ensure the filtration apparatus is pre-heated.

Table 1: Common Recrystallization Solvents for Imidazo[1,2-a]pyridine Derivatives

Solvent SystemTypical Recovery Yield (%)Achieved Purity (%)Notes
Ethanol80-90>98A common and effective solvent for recrystallizing imidazo[1,2-a]pyridine derivatives.[1][2]
Ethanol/Water85-92>97The addition of water as an anti-solvent can enhance crystal yield.[9]
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones, a related class of compounds.[9]
Ethyl Acetate/Hexane75-85>97A good option when the compound is too soluble in ethyl acetate alone.[9]

Experimental Protocol: Recrystallization

  • Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The purified compound should crystallize out of the solution. To maximize the yield, cool the flask in an ice bath for 15-30 minutes.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

G cluster_0 Recrystallization Troubleshooting start Start Recrystallization dissolve Does the solid dissolve? start->dissolve cool Cool the solution dissolve->cool Yes add_solvent Add more solvent or change solvent dissolve->add_solvent No oil_out Does it 'oil out'? cool->oil_out check_purity Check Purity oil_out->check_purity No reheat Reheat and cool slower or add seed crystal oil_out->reheat Yes purity_ok Is purity sufficient? check_purity->purity_ok end Pure Product purity_ok->end Yes repeat_recrystallization Repeat with a different solvent purity_ok->repeat_recrystallization No add_solvent->dissolve reheat->cool repeat_recrystallization->start

Caption: Troubleshooting workflow for recrystallization.

Column Chromatography Issues

Q1: I am not achieving good separation of my compound from impurities on the TLC plate. What solvent system should I try?

Poor separation on a Thin Layer Chromatography (TLC) plate suggests an inappropriate solvent system. For imidazo[1,2-a]pyridine derivatives, a common mobile phase is a mixture of hexanes and ethyl acetate.[3][5] If your compound has a very low Rf value, increase the polarity of the solvent system by increasing the proportion of ethyl acetate. Conversely, if the Rf is too high, decrease the polarity by adding more hexanes. The ideal Rf value for column chromatography is typically between 0.2 and 0.4.

Q2: My compound is streaking on the TLC plate. What does this signify?

Streaking on a TLC plate can indicate several issues. The compound may be too polar for the chosen solvent system, causing it to interact too strongly with the silica gel. It could also suggest that the sample is overloaded on the TLC plate or that the compound is acidic or basic. If the compound has acidic or basic properties, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help achieve sharper spots.

Q3: The fractions collected from the column are still impure. What might have gone wrong?

Cross-contamination of fractions can occur if the column is run too quickly or if the fractions are collected in too large a volume. Ensure that the column is packed properly to avoid channeling. Running the column with a consistent and moderate flow rate is crucial for good separation.[10] Collecting smaller fractions will allow for better isolation of the pure compound from adjacent impurities. Always monitor the separation by TLC before combining fractions.

Table 2: Common Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives

Stationary PhaseEluent SystemRatio (v/v)Notes
Silica GelHexanes / Ethyl Acetate7:3Used for the purification of imidazo[1,2-a]pyridine-chromones.[3]
Silica GelEthyl Acetate / Hexane40:60 to 80:20 (gradient)A gradient elution can be effective for separating compounds with different polarities.[4]
Silica GelHexane / Ethyl Acetate1:1Used for monitoring the progress of the reaction by TLC.[1]

Experimental Protocol: Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent as needed to move the compounds down the column.[10]

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

G cluster_1 Column Chromatography Troubleshooting start Start Column Chromatography tlc Run TLC to find solvent system start->tlc separation Good separation on TLC? tlc->separation run_column Pack and run column separation->run_column Yes (Rf ~0.3) adjust_solvent Adjust solvent polarity separation->adjust_solvent No collect_fractions Collect and analyze fractions run_column->collect_fractions purity_check Are fractions pure? collect_fractions->purity_check end Pure Product purity_check->end Yes repack_column Check column packing and flow rate. Collect smaller fractions. purity_check->repack_column No adjust_solvent->tlc repack_column->run_column

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, a key intermediate in pharmaceutical research.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Reaction Conditions: Suboptimal temperature, reaction time, or solvent. 2. Poor Quality Reagents: Impure 2-aminopyridine or 4-bromophenacyl bromide. 3. Catalyst Inactivity: If using a catalyzed method, the catalyst may be poisoned or not properly activated. 4. Incomplete Reaction: The reaction may not have reached completion.1. Optimize Reaction Conditions: Systematically vary the temperature (e.g., from room temperature to reflux) and reaction time. Screen different solvents such as ethanol, DMF, or aqueous media.[1][2] 2. Ensure Reagent Purity: Use freshly purified reagents. The purity of starting materials can significantly impact the reaction outcome.[3] 3. Verify Catalyst Activity: For catalyzed reactions (e.g., using Iodine, CuI, or NiCl2), ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere if required).[4] 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product.[4]
Formation of Side Products 1. Side Reactions: Oxidative side reactions of the amine starting material can occur.[4] 2. Competing Reactions: Depending on the synthetic route, other reaction pathways may compete with the desired cyclization. 3. Decomposition: The product or intermediates may be unstable under the reaction conditions.1. Control Oxidizing Environment: If using an oxidant, carefully control its stoichiometry. In some cases, adding an antioxidant or running the reaction under an inert atmosphere can be beneficial. 2. Adjust Reaction Parameters: Modifying the temperature, catalyst, or solvent can favor the desired reaction pathway. For instance, in some syntheses, the choice of base is critical to avoid side reactions.[5] 3. Use Milder Conditions: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product. 2. Product Precipitation Issues: The product may not precipitate cleanly from the reaction mixture.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization from a suitable solvent (e.g., ethanol) can also be an effective purification method. 2. Controlled Precipitation: After basifying the reaction mixture (e.g., with NaOH solution to pH 9), pouring the solution over crushed ice can facilitate the precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and classical method is the condensation reaction between 2-aminopyridine and 4-bromophenacyl bromide.[5] This reaction is typically performed in a solvent like ethanol and heated under reflux.

Q2: How can I improve the yield of the reaction between 2-aminopyridine and 4-bromophenacyl bromide?

A2: To improve the yield, consider the following:

  • Purity of Reactants: Ensure high purity of both 2-aminopyridine and 4-bromophenacyl bromide.

  • Solvent Choice: While ethanol is common, other solvents like DMF can be explored.[2][5]

  • Reaction Time and Temperature: Optimize the reflux time by monitoring the reaction progress with TLC.[4]

  • pH Adjustment: After the reaction, careful basification of the solution with a base like NaOH to a pH of around 9 is often crucial for product precipitation.

Q3: Are there any catalytic methods that can improve the synthesis?

A3: Yes, several catalytic systems have been developed to improve the synthesis of 2-arylimidazo[1,2-a]pyridines. These include:

  • Iodine-catalyzed reactions: Molecular iodine can be used as a catalyst, often in aqueous media.[4]

  • Copper-catalyzed reactions: Copper(I) salts, such as CuI or CuBr, can catalyze the aerobic oxidative coupling of 2-aminopyridines and acetophenones.[6][7]

  • Nickel/Iodine system: A combination of a nickel salt (e.g., NiCl2·6H2O) and molecular iodine can be an effective catalytic system.[8]

  • Iron-catalyzed reactions: Iron salts like FeCl3·6H2O with molecular iodine have also been used.[9]

Q4: What are the typical reaction conditions for the iodine-catalyzed synthesis?

A4: For an iodine-catalyzed synthesis, a typical procedure involves reacting 4-bromoacetophenone and 2-aminopyridine in the presence of a catalytic amount of iodine (e.g., 30 mol%). The reaction can be conducted in water, and in some cases, the addition of a surfactant like sodium dodecyl sulphate (SDS) can enhance the yield.[4]

Q5: How do I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product spot.

Experimental Protocols

Protocol 1: Classical Synthesis of this compound

This protocol is based on the reaction of 2-aminopyridine with 4-bromophenacyl bromide.

Materials:

  • 2-Aminopyridine

  • 4-Bromophenacyl bromide

  • Ethanol

  • Sodium hydroxide (NaOH) solution (1.0 M)

  • Crushed ice

Procedure:

  • Dissolve 2-aminopyridine (1.0 mmol) and 4-bromophenacyl bromide (1.0 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Reflux the mixture for 8 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Basify the solution with 1.0 M NaOH until the pH reaches 9.

  • Pour the resulting solution over crushed ice to precipitate the product.

  • Filter the precipitate and purify by recrystallization from ethanol.

Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Media

This protocol provides an environmentally friendly approach using iodine as a catalyst.[4]

Materials:

  • 4-Bromoacetophenone

  • 2-Aminopyridine

  • Iodine (I₂)

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromoacetophenone (1 mmol), 2-aminopyridine (1.2 mmol), and iodine (30 mol %).

  • Add 2 mL of water to the mixture.

  • Stir the reaction mixture at the optimized temperature (as determined by preliminary experiments, often elevated).

  • Monitor the reaction by TLC at regular intervals.

  • Upon completion, work up the reaction mixture to isolate the product. This typically involves extraction with an organic solvent and purification by column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for 2-Arylimidazo[1,2-a]pyridine Synthesis

CatalystReaction ConditionsYield (%)Reference
I₂ (30 mol%)Water, elevated temperatureGood to Excellent[4]
La(OTf)₃12 hours83[4]
Cu(I) saltElevated temperatureLower (imine as major product)[4]
NiCl₂·6H₂O / I₂-Moderate to Good[8]
FeCl₃·6H₂O / I₂-Moderate to Good[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Aminopyridine - 4-Bromophenacyl Bromide - Solvent (e.g., Ethanol) reflux Reflux for 8 hours reagents->reflux monitoring Monitor with TLC reflux->monitoring cool Cool to RT monitoring->cool basify Basify with NaOH (pH 9) cool->basify precipitate Precipitate on Ice basify->precipitate filter Filter precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize final_product This compound recrystallize->final_product Pure Product

Caption: Workflow for the classical synthesis of this compound.

signaling_pathway cluster_reactants Starting Materials cluster_intermediates Reaction Intermediates cluster_products Final Product aminopyridine 2-Aminopyridine intermediate1 N-alkylation product aminopyridine->intermediate1 Nucleophilic Attack phenacyl_bromide 4-Bromophenacyl Bromide phenacyl_bromide->intermediate1 final_product This compound intermediate1->final_product Intramolecular Cyclization & Dehydration

Caption: Simplified reaction pathway for the synthesis.

References

stability and degradation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

The imidazo[1,2-a]pyridine scaffold is a relatively stable aromatic heterocyclic system. However, like many active pharmaceutical ingredients (APIs), this compound can degrade under specific stress conditions. The most probable routes of degradation are oxidation and photolysis. It is generally stable to mild acidic and basic conditions at ambient temperature but may degrade under forced hydrolytic conditions (elevated temperature and extreme pH).

Q2: What are the likely degradation pathways for this compound?

While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the known reactivity of the imidazo[1,2-a]pyridine ring system, the following pathways are most likely:

  • Oxidative Degradation: The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation. The primary site of oxidation is expected to be the C3 position of the imidazole ring. Oxidation may lead to the formation of hydroxylated species or further ring-opened products. Another potential pathway is the formation of N-oxides at one of the nitrogen atoms in the heterocyclic core.

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or high-intensity visible light. Potential photodegradation pathways could involve radical reactions, possibly leading to dimerization or oxidation. The carbon-bromine bond may also be susceptible to photolytic cleavage.

  • Acidic/Basic Hydrolysis: The core ring structure is generally resistant to hydrolysis. Significant degradation is not expected under mild acidic or basic conditions at room temperature. However, under forcing conditions (e.g., high concentrations of acid/base at elevated temperatures), cleavage of the imidazole portion of the ring system could potentially occur.

Q3: Are there any known incompatibilities I should be aware of during formulation or storage?

Avoid strong oxidizing agents and prolonged exposure to light. When developing formulations, compatibility studies with all excipients are crucial. Pay special attention to excipients that may contain peroxide impurities, which could initiate oxidative degradation. For storage, the compound should be kept in well-closed containers, protected from light, in a cool, dry place.

Q4: How can I establish a stability-indicating analytical method for this compound?

A stability-indicating method is one that can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is typically suitable. To validate the method as stability-indicating, you must perform forced degradation studies and demonstrate that the degradation products are well-resolved from the parent peak. The method validation should be performed according to ICH Q2(R1) guidelines.

Troubleshooting Guides

Issue 1: I don't observe any degradation in my forced degradation study.

  • Problem: The stress conditions are too mild. The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient.[1]

  • Solution:

    • Increase Stressor Concentration: If using 0.1 M HCl or NaOH, consider increasing the concentration to 1 M or even higher. For oxidative stress, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).

    • Increase Temperature: Elevate the temperature of the study. For hydrolytic studies, refluxing the sample is a common next step.

    • Extend Exposure Time: If a minimal level of degradation is observed, extending the duration of the study can help achieve the target degradation level.

    • Rationale: If the molecule is exceptionally stable and no degradation is observed even under harsh conditions, provide a scientific rationale and supporting data to justify this stability.

Issue 2: My results show poor mass balance after a stability study.

  • Problem: Mass balance is the sum of the assay value of the parent compound and the levels of all degradation products, which should ideally be between 95% and 105%. Poor mass balance can indicate several issues.

  • Solution:

    • Check for Non-Chromophoric Degradants: Ensure your analytical method can detect all degradation products. Some degradants may not have a UV chromophore at the detection wavelength used for the parent compound. Use a photodiode array (PDA) detector to examine the full UV spectrum and analyze at different wavelengths. If available, a mass spectrometer (MS) detector is invaluable for finding degradants.

    • Investigate Volatile Degradants: Degradation may produce volatile compounds that are not detected by HPLC. Headspace GC-MS can be used to investigate this possibility.

    • Precipitation of Degradants: Degradation products may be insoluble in the sample diluent, leading to their loss before analysis. Inspect samples for any precipitates. If observed, investigate different diluents to ensure all components remain in solution.

    • Adsorption to Container: The parent compound or its degradants may adsorb to the surface of the container. This can be checked by rinsing the container with a strong solvent and analyzing the rinse solution. Using silanized glass vials can mitigate this issue.

Issue 3: I am having difficulty resolving the parent peak from a degradation product.

  • Problem: The chromatographic conditions are not optimized to separate two closely eluting compounds.

  • Solution:

    • Modify Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.

    • Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa. The different selectivities of these solvents can significantly alter the elution order and resolution.

    • Adjust pH of Mobile Phase: If the parent compound or degradant has ionizable groups, changing the pH of the mobile phase can alter their retention times and improve separation.

    • Try a Different Column: Use a column with a different stationary phase (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column instead of a standard C18) to exploit different separation mechanisms.

Data Presentation

Table 1: Predicted Stability Profile of this compound

This table summarizes the expected stability based on the chemical properties of the imidazo[1,2-a]pyridine scaffold. Actual results should be confirmed experimentally.

Stress ConditionReagent/ConditionTemperatureExpected OutcomeLikely Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl60°C - RefluxStable to Minor DegradationRing cleavage (unlikely)
Base Hydrolysis 0.1 M - 1 M NaOH60°C - RefluxStable to Minor DegradationRing cleavage (unlikely)
Oxidation 3% - 30% H₂O₂Room Temp - 60°CSignificant Degradation Oxidation at C3, N-Oxide formation
Thermal Dry Heat> Melting Point (~220°C)DecompositionGeneral decomposition
Photolytic ICH Q1B ConditionsAmbientPotential Degradation Oxidation, Radical reactions

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 1 M NaOH, and dilute with mobile phase to the target concentration for analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw and process samples as in the acid hydrolysis study, neutralizing with 1 M HCl.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. Withdraw samples, quench any remaining peroxide if necessary, and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 7 days. Also, heat the compound above its melting point to observe decomposition. Prepare solutions of the stressed solid for analysis.

  • Photostability: Expose the solid compound and a solution (e.g., in the stock solution solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

Protocol 2: Stability-Indicating RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or λmax of the compound).

  • Injection Volume: 10 µL.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Visualizations

G Proposed Oxidative Degradation Pathway cluster_main A This compound B 3-Hydroxy-2-(4-Bromophenyl)imidazo[1,2-a]pyridine A->B Oxidation at C3 (Primary Pathway) C This compound N-oxide A->C Oxidation at N (Possible Pathway) D Ring-Opened Products B->D Further Oxidation

Proposed oxidative degradation pathway.

G General Workflow for Forced Degradation Study cluster_workflow A Prepare Drug Substance Stock Solution B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Withdraw Samples at Time Intervals B->C D Neutralize/Quench and Dilute Sample C->D E Analyze by Stability-Indicating HPLC Method D->E F Identify & Quantify Degradants (LC-MS, NMR) E->F G Assess Mass Balance & Propose Degradation Pathways F->G G Troubleshooting Logic for Poor Mass Balance Start Poor Mass Balance (<95% or >105%) Q1 Are there co-eluting peaks or shoulders? Start->Q1 A1 Optimize HPLC method: - Change gradient - Change mobile phase pH - Try a different column Q1->A1 Yes Q2 Are unexpected peaks visible with PDA/MS detection? Q1->Q2 No A2 Investigate for non-chromophoric or poorly absorbing degradants Q2->A2 Yes Q3 Is precipitation visible in the sample vial? Q2->Q3 No A3 Change sample diluent to improve solubility Q3->A3 Yes Q4 Is the issue compound-specific or batch-wide? Q3->Q4 No A4 Investigate for volatile degradants or adsorption to container Q4->A4 Batch-wide

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

A1: The most prevalent methods for synthesizing imidazo[1,2-a]pyridines include the condensation of 2-aminopyridines with α-halocarbonyl compounds (Tschitschibabin reaction), multicomponent reactions such as the Groebke-Blackburn-Bienaymé (GBB) reaction, and various metal-catalyzed or metal-free oxidative coupling reactions. One-pot syntheses are also popular for their efficiency.

Q2: I am observing a complex mixture of products in my reaction. What could be the potential byproducts?

A2: Byproduct formation is highly dependent on the specific synthetic route employed. In acid-catalyzed reactions of 2-aminopyridines with acetophenones, a common issue is the formation of a mixture of 2,3-disubstituted imidazo[1,2-a]pyridines. This arises from a competition between a ketimine-mediated pathway and an Ortoleva-King type reaction intermediate. In multicomponent reactions, incomplete conversion of starting materials or side reactions of the individual components can lead to various impurities. For instance, in the GBB reaction, unreacted aldehydes, isocyanides, or 2-aminopyridines may contaminate the final product.

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, solvent, catalyst), poor quality of starting materials, or the presence of moisture in reactions sensitive to it. For multicomponent reactions, the stoichiometry of the reactants is critical. Additionally, the electronic properties of the substituents on your starting materials can significantly influence the reaction outcome.

Q4: How can I purify my imidazo[1,2-a]pyridine product effectively?

A4: Purification strategies depend on the properties of the desired product and the impurities present. Column chromatography on silica gel is a common method for isolating imidazo[1,2-a]pyridines. In some cases, particularly with the GBB reaction, the product may precipitate from the reaction mixture, allowing for simple filtration. For basic imidazo[1,2-a]pyridines, acid-base extraction can be an effective purification technique.

Troubleshooting Guides

Issue 1: Formation of Multiple Isomeric Products
Symptom Possible Cause Suggested Solution
TLC/LC-MS analysis shows multiple spots/peaks with the same mass, indicating isomeric byproducts.In acid-catalyzed reactions of 2-aminopyridines and acetophenones, there can be a concurrence of ketimine and Ortoleva-King type reaction pathways.Carefully optimize the reaction conditions, particularly the choice of acid catalyst and solvent, to favor one reaction pathway over the other. A thorough screening of catalysts may be necessary.
Formation of regioisomers when using substituted 2-aminopyridines.The substituents on the 2-aminopyridine ring can influence the regioselectivity of the cyclization step.Consider using a milder catalyst or adjusting the reaction temperature to enhance regioselectivity. Protecting groups may be employed to block unwanted reaction sites.
Issue 2: Incomplete Reaction and Starting Material Contamination
Symptom Possible Cause Suggested Solution
The final product is contaminated with unreacted starting materials (e.g., 2-aminopyridine, aldehyde, ketone).Insufficient reaction time, inadequate temperature, or catalyst

Technical Support Center: Scale-up Synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up of the synthesis of this compound.

Issue 1: Low Yield Upon Scale-Up

  • Question: We observed a significant drop in yield when scaling up the synthesis of this compound from a lab scale (1 g) to a pilot scale (100 g). What are the potential causes and solutions?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

    • Heat Transfer and Temperature Control: The condensation reaction between 2-aminopyridine and 4-bromophenacyl bromide is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized overheating, promoting side reactions and degradation of reactants or products.

      • Solution: Implement controlled addition of reagents, use a reactor with a larger surface area-to-volume ratio, and employ a more efficient cooling system. Monitor the internal reaction temperature closely and adjust the addition rate to maintain the optimal temperature range.

    • Mixing Efficiency: Inadequate mixing in a larger reactor can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.

      • Solution: Use an appropriate impeller design and agitation speed to ensure homogenous mixing. For viscous reaction mixtures, consider using a more powerful overhead stirrer.

    • Purity of Starting Materials: Impurities in the starting materials, such as 2-aminopyridine or 4-bromophenacyl bromide, can have a more pronounced negative effect on the reaction at a larger scale.

      • Solution: Ensure the purity of all reagents and solvents before use. If necessary, purify the starting materials via recrystallization or distillation.

    • Reaction Time: The optimal reaction time at a small scale may not be directly transferable to a larger scale due to differences in heat and mass transfer.

      • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time for the scaled-up process.

Issue 2: Impurities in the Final Product

  • Question: Our scaled-up batch of this compound shows a higher level of impurities compared to the lab-scale synthesis. How can we improve the purity?

  • Answer: The impurity profile can change upon scale-up. Here are some common causes and their solutions:

    • Side Reactions: As mentioned, poor temperature control and mixing can lead to an increase in side reactions.

      • Solution: Optimize reaction conditions as described in "Issue 1."

    • Inefficient Purification: Purification methods that are effective at a small scale, such as column chromatography, may not be practical or efficient for large quantities.

      • Solution: Develop a robust crystallization procedure for the final product. Screen different solvent systems to find one that provides good recovery of the desired product with high purity. A mixture of ethanol and water is often a good starting point for the crystallization of imidazo[1,2-a]pyridine derivatives.

    • Incomplete Reaction: If the reaction is not driven to completion, unreacted starting materials will contaminate the product.

      • Solution: Re-evaluate the reaction time and stoichiometry of the reagents for the scaled-up process.

Issue 3: Difficulty with Product Isolation and Filtration

  • Question: We are experiencing slow filtration and difficulties in handling the product during isolation at a larger scale. What can be done to improve this?

  • Answer: Physical properties of the product can present challenges during workup at scale.

    • Crystal Size and Morphology: Small or needle-like crystals can clog filter media, leading to slow filtration.

      • Solution: Optimize the crystallization process to obtain larger, more uniform crystals. This can often be achieved by slowing down the cooling rate, using an anti-solvent addition strategy, and ensuring gentle agitation during crystallization.

    • Product Stickiness or Oiling Out: The product may precipitate as an oil or a sticky solid, making it difficult to handle and filter.

      • Solution: Adjust the solvent system for precipitation/crystallization. Ensure the product is fully solidified before filtration. In some cases, adding a seed crystal can promote the formation of a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and is it suitable for scale-up?

A1: The most common and direct route is the condensation of 2-aminopyridine with 4-bromophenacyl bromide.[1] This method is generally considered suitable for scale-up due to the availability of starting materials and the straightforward nature of the reaction.[2] However, careful control of reaction conditions is crucial for success at a larger scale.

Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?

A2: The most critical parameters to monitor are:

  • Temperature: Due to the exothermic nature of the reaction.

  • Reagent Addition Rate: To control the exotherm and minimize side reactions.

  • Agitation Speed: To ensure proper mixing and heat transfer.

  • Reaction Completion: To determine the optimal endpoint and avoid unnecessary heating or side reactions.

Q3: What are some recommended solvent systems for the crystallization of this compound at an industrial scale?

A3: While the optimal solvent system should be determined experimentally, common choices for imidazo[1,2-a]pyridine derivatives include:

  • Ethanol or Methanol[1]

  • Ethanol/Water mixtures

  • Isopropanol

  • Ethyl Acetate/Hexane mixtures

The choice of solvent will depend on the desired purity, yield, and crystal form.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of 2-Aryl-Imidazo[1,2-a]Pyridine Derivatives (Illustrative Data)

ParameterLab Scale (e.g., 1 g)Pilot Scale (e.g., 100 g)Key Considerations for Scale-Up
Reactant Ratio 1:1 (2-aminopyridine : α-haloketone)1:1 to 1:1.05A slight excess of the α-haloketone may be needed to drive the reaction to completion at a larger scale.
Solvent Volume ~10 mL/g~5-8 mL/gSolvent volume may be reduced to improve throughput, but this can affect mixing and exotherm control.
Reaction Temperature 80 °C (reflux)70-80 °C (with controlled addition)Lowering the initial temperature and controlling the exotherm is critical.
Reaction Time 4-6 hours6-10 hoursLonger reaction times may be required due to slower heat and mass transfer.
Typical Yield 85-95%75-85%Yield reduction is common; optimization is key.
Purity (pre-crystallization) >95%85-95%Increased potential for side products.
Purification Method Column Chromatography / RecrystallizationRecrystallizationColumn chromatography is generally not feasible for large quantities.

Experimental Protocols

Key Experiment: Scale-up Synthesis of this compound

This protocol is a general guideline and may require optimization for specific equipment and conditions.

Materials:

  • 2-Aminopyridine

  • 4-Bromophenacyl bromide

  • Sodium Bicarbonate (or another suitable base)

  • Ethanol (or other suitable solvent)

Procedure (Pilot Scale - 100 g batch as an example):

  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor equipped with an overhead stirrer, a condenser, a temperature probe, and an addition funnel with 2-aminopyridine (1.0 eq) and sodium bicarbonate (1.2 eq).

  • Solvent Addition: Add ethanol to the reactor to create a stirrable slurry.

  • Reagent Addition: Dissolve 4-bromophenacyl bromide (1.0 eq) in ethanol and charge it to the addition funnel.

  • Reaction: Heat the reactor contents to 50-60 °C. Slowly add the solution of 4-bromophenacyl bromide to the reactor over 1-2 hours, carefully monitoring the internal temperature. The reaction is exothermic, and the addition rate should be adjusted to maintain the temperature below 80 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 80 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 6-10 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add water to precipitate the crude product.

  • Isolation: Filter the solid product and wash it with a mixture of ethanol and water, followed by water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum at 50-60 °C.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Visualizations

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_purity Ensure Reagent Purity reactor_setup Reactor Setup & Calibration reagent_purity->reactor_setup controlled_addition Controlled Reagent Addition reactor_setup->controlled_addition temp_monitoring Continuous Temperature Monitoring controlled_addition->temp_monitoring mixing Efficient Mixing temp_monitoring->mixing reaction_monitoring Reaction Progress Monitoring mixing->reaction_monitoring precipitation Controlled Precipitation reaction_monitoring->precipitation filtration Filtration precipitation->filtration crystallization Crystallization filtration->crystallization drying Drying crystallization->drying yield_calc Yield Calculation drying->yield_calc purity_analysis Purity Analysis (HPLC) drying->purity_analysis Troubleshooting_Logic cluster_yield Low Yield cluster_purity High Impurity cluster_isolation Isolation Issues start Problem Encountered check_temp Check Temperature Profile start->check_temp optimize_reaction Optimize Reaction Conditions start->optimize_reaction modify_cryst Modify Crystallization for Better Morphology start->modify_cryst check_mixing Evaluate Mixing Efficiency check_temp->check_mixing check_reagents Verify Reagent Purity check_mixing->check_reagents optimize_cryst Optimize Crystallization optimize_reaction->optimize_cryst check_solvent Adjust Work-up Solvent modify_cryst->check_solvent

References

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in the synthesis of imidazo[1,2-a]pyridines.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Suggested Solution
Incorrect Catalyst Choice The catalyst may not be optimal for your specific substrates. For example, electron-rich substrates may yield better results with certain copper catalysts.[1] Consider screening a panel of catalysts, including copper salts (CuI, CuBr), gold complexes (PicAuCl₂), or iodine.[1][2] For some reactions, a catalyst-free approach at an elevated temperature might be effective.[3]
Suboptimal Reaction Conditions Temperature, solvent, and reaction time are critical. For Cu(I)-catalyzed reactions using air as an oxidant, 80°C in DMF has been shown to be effective.[1] For gold-catalyzed reactions, the addition of an acid like MsOH or TFA can improve conversion.[2] Catalyst- and solvent-free methods may require heating to around 60°C.[3]
Poor Substrate Reactivity Electron-deficient substrates or sterically hindered groups can lead to lower yields.[1] Increasing the temperature or reaction time may help, but be mindful of potential side product formation. A change in the catalytic system might be necessary to accommodate less reactive substrates.
Catalyst Deactivation Impurities in starting materials or solvents can poison the catalyst. Ensure all reagents and solvents are of appropriate purity. For air-sensitive catalysts, ensure the reaction is set up under an inert atmosphere if required.
Inadequate Oxidant For aerobic oxidation reactions, ensure sufficient air or oxygen is available to the reaction mixture. In some cases, a chemical oxidant may be required.[4]

Problem 2: Formation of Significant Byproducts

Possible Cause Suggested Solution
Side Reactions The reaction temperature might be too high, leading to decomposition or undesired side reactions. Try lowering the temperature. The choice of catalyst can also influence selectivity. For instance, some catalysts may promote side reactions more than others.
Incorrect Stoichiometry An incorrect ratio of reactants can lead to the formation of byproducts. Carefully check the stoichiometry of your aminopyridine, ketone/alkyne, and any other reagents.
Cross-Coupling Reactions In multi-component reactions, undesired cross-coupling products can form. Optimizing the order of addition of reactants or using a more selective catalyst can mitigate this.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyridine synthesis?

A1: A variety of catalysts have been successfully employed. The most common include:

  • Copper Catalysts: Copper(I) salts like CuI and CuBr are widely used, often in the presence of an oxidant like air.[1][4] Copper(II) catalysts in combination with a reducing agent like sodium ascorbate have also been reported.[5]

  • Gold Catalysts: Gold complexes, such as PicAuCl₂, have been shown to be effective, particularly for reactions involving alkynes.[2]

  • Iodine-Based Catalysts: Molecular iodine is a cost-effective and environmentally benign catalyst for certain multicomponent reactions leading to imidazo[1,2-a]pyridines.[6][7][8]

  • Iron Catalysts: Iron salts like FeCl₃ have been identified as superior catalysts in some instances, particularly for reactions involving nitroolefins.[9]

  • Catalyst-Free Systems: In some cases, the reaction can proceed efficiently without a catalyst, often under thermal or microwave conditions.[3][10]

Q2: How do I choose the best catalyst for my specific starting materials?

A2: The optimal catalyst often depends on the nature of your substrates.

  • For reactions between aminopyridines and nitroolefins , CuBr has been shown to be highly effective.[1]

  • For the coupling of 2-aminopyridines and acetophenones , a CuI-catalyzed aerobic oxidative system is a good starting point.[4]

  • When using alkynes , a gold catalyst like PicAuCl₂ in the presence of an acid can be very effective.[2]

  • For multicomponent reactions involving an aldehyde, aminopyridine, and isocyanide, iodine can be an excellent and cost-effective catalyst.[6][8]

A decision-making workflow for catalyst selection is illustrated below.

Q3: Are there any "green" or environmentally friendly catalytic options?

A3: Yes, several green chemistry approaches have been developed.

  • Using air as the oxidant with copper catalysts is an environmentally friendly choice as it avoids toxic byproducts.[1]

  • Molecular iodine is considered a green catalyst due to its low cost and benign nature.[6][8]

  • Catalyst- and solvent-free reactions , often assisted by microwave irradiation, represent a very green synthetic route.[3][10]

  • Performing the reaction in water , a green solvent, has been successfully demonstrated, for example, with a KI/tert-butyl hydroperoxide system.[4]

Q4: Can I run the synthesis without a catalyst?

A4: Yes, for certain substrates, a catalyst- and solvent-free synthesis is possible. This typically involves heating a neat mixture of the 2-aminopyridine and an α-haloketone. For example, the reaction of 2-aminopyridine with α-bromoacetophenone can give a high yield at 60°C without any catalyst or solvent.[3]

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Imidazo[1,2-a]pyridine Synthesis

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
CuBrAminopyridine, NitroolefinDMF80-up to 90[1]
CuI2-Aminopyridine, Acetophenone----
PicAuCl₂2-Aminopyridine N-oxide, AlkyneCH₂Cl₂401572[2]
None2-Aminopyridine, α-BromoacetophenoneNone600.3391[3]
I₂2-Aminopyridine, Aldehyde, IsocyanideEthanolRoom Temp-Good[6][8]
FeCl₃2-Aminopyridine, Nitroolefin----[9]
NH₄Cl2-Azidobenzaldehyde, 2-Aminopyridine, Isocyanide-608~82

Note: Dashes (-) indicate that the specific data point was not explicitly mentioned in the cited abstract.

Experimental Protocols

Key Experiment: Copper-Catalyzed Synthesis Using Air as Oxidant[1]

  • Reactants: 2-aminopyridine, nitroolefin.

  • Catalyst: CuBr.

  • Solvent: Dimethylformamide (DMF).

  • Procedure: a. To a reaction vessel, add the 2-aminopyridine, nitroolefin, and CuBr in DMF. b. Heat the reaction mixture to 80°C. c. Stir the reaction under an air atmosphere. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction to room temperature. f. Perform an aqueous workup and extract the product with a suitable organic solvent. g. Purify the crude product by column chromatography.

Key Experiment: Gold-Catalyzed Synthesis from Pyridine N-Oxide and Alkyne[2]

  • Reactants: 2-aminopyridine N-oxide, alkyne.

  • Catalyst: PicAuCl₂.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Additive: Trifluoroacetic acid (TFA).

  • Procedure: a. Dissolve the 2-aminopyridine N-oxide in CH₂Cl₂. b. Add TFA to the solution and stir for 10 minutes. c. Add the alkyne and PicAuCl₂ catalyst to the reaction mixture. d. Stir the reaction overnight at 40°C. e. Quench the reaction by adding triethylamine (Et₃N). f. Concentrate the mixture under reduced pressure. g. Purify the residue by column chromatography to obtain the imidazo[1,2-a]pyridine product.

Visualizations

G cluster_start cluster_catalyst_screening Catalyst Selection cluster_troubleshooting Troubleshooting cluster_end start Start: Define Reactants (e.g., Aminopyridine + Ketone/Alkyne) reactants Reactant Type start->reactants catalyst_choice Initial Catalyst Choice reactants->catalyst_choice e.g., Alkyne -> Gold Catalyst Nitroolefin -> Copper Catalyst optimization Reaction Optimization catalyst_choice->optimization Screen Temp, Solvent, Time low_yield Low Yield? optimization->low_yield byproducts Byproducts? low_yield->byproducts No change_catalyst Change Catalyst low_yield->change_catalyst Yes adjust_conditions Adjust Conditions (Temp, Solvent) byproducts->adjust_conditions Yes end Successful Synthesis byproducts->end No change_catalyst->reactants adjust_conditions->optimization

Caption: Catalyst selection and troubleshooting workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Purification cluster_product Final Product aminopyridine 2-Aminopyridine reaction Catalyst + Heat/MW aminopyridine->reaction carbonyl α-Haloketone or Alkyne/Aldehyde carbonyl->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Imidazo[1,2-a]pyridine purification->product

Caption: General experimental workflow for synthesis.

G start Identify Starting Materials alkyne Alkyne-based? start->alkyne nitroolefin Nitroolefin-based? alkyne->nitroolefin No gold_cat Consider Gold Catalyst (e.g., PicAuCl2) alkyne->gold_cat Yes multicomponent Multicomponent Reaction? nitroolefin->multicomponent No copper_cat Consider Copper Catalyst (e.g., CuBr) nitroolefin->copper_cat Yes general General Ketone? multicomponent->general No iodine_cat Consider Iodine Catalyst multicomponent->iodine_cat Yes copper_iodine Consider Copper or Iodine Catalysts general->copper_iodine Yes catalyst_free Consider Catalyst-Free (Thermal/MW) general->catalyst_free Consider Also

Caption: Decision tree for initial catalyst selection.

References

Technical Support Center: Solvent Effects on Imidazo[1,2-a]pyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of imidazo[1,2-a]pyridines, with a specific focus on the influence of solvents on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in imidazo[1,2-a]pyridine synthesis can stem from several factors. Suboptimal reaction conditions are a frequent cause. The choice of solvent plays a critical role, with solvent-free conditions or the use of polar aprotic solvents like DMF often providing higher yields compared to nonpolar or polar protic solvents.[1] Additionally, the nature of the starting materials, particularly the presence of electron-withdrawing or -donating groups, can significantly impact reaction rates and yields. For some multicomponent reactions, the decomposition of acid-sensitive reagents can also lead to lower yields.

To improve the yield, consider the following:

  • Solvent Optimization: If applicable to your specific reaction, explore solvent-free conditions or screen a range of solvents. A study on the condensation of α-bromoacetophenone with 2-aminopyridine showed that solvent-free reaction at 60°C gave a 91% yield, which was significantly higher than in various polar and nonpolar solvents.[1]

  • Catalyst Screening: The choice of catalyst can be crucial. For instance, in a copper-catalyzed synthesis from aminopyridines and nitroolefins, CuBr was found to be the most effective catalyst.

  • Temperature Adjustment: Optimizing the reaction temperature is essential. The aforementioned copper-catalyzed reaction showed the best results at 80°C.

  • Reagent Stability: If using acid-sensitive reagents, ensure anhydrous conditions and consider the use of a non-acidic catalyst or milder reaction conditions.

Q2: I am observing the formation of side products in my reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common issue. In the synthesis of imidazo[1,2-a]pyridines, potential side reactions can include the formation of regioisomers, especially when using substituted 2-aminopyridines. The reaction of a 2-aminopyrimidine with the diethyl acetal of bromoacetaldehyde, for instance, can lead to the formation of two different regioisomers. The regioselectivity is influenced by the electronic effects of the substituents on the pyridine or pyrimidine ring.

To minimize side product formation:

  • Control of Regioselectivity: The choice of starting materials and reaction conditions can influence the regiochemical outcome. Understanding the electronic properties of your substrates is key to predicting and controlling which nitrogen atom of the 2-aminopyridine ring participates in the initial nucleophilic attack.

  • Purification: Careful purification, often by column chromatography, is necessary to separate the desired product from any side products. Developing an effective TLC solvent system is the first step to achieving good separation on a column.

Q3: I am having trouble with the purification of my imidazo[1,2-a]pyridine product by column chromatography. What are some common issues and solutions?

A3: Purification by column chromatography can be challenging. Common issues include:

  • Compound Streaking on TLC and Column: This can occur if your compound is acidic or basic and interacts strongly with the silica gel. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can help to reduce tailing and improve separation.[2]

  • Poor Separation of Product and Impurities: If the polarity of your product and a significant impurity are very similar, achieving good separation can be difficult.[2] Optimizing the solvent system by testing various solvent ratios is crucial. Using a longer column or a shallower solvent gradient can also improve resolution.[2]

  • Compound Crashing Out on the Column: If your compound has low solubility in the eluent, it may precipitate on the column. Ensure your crude material is fully dissolved in a minimal amount of solvent before loading, and avoid overloading the column.[2]

Troubleshooting Guides

Low Reaction Rate or No Reaction
Possible Cause Troubleshooting Steps
Inappropriate Solvent The polarity of the solvent can significantly affect the reaction rate. For reactions involving polar intermediates, a polar solvent is generally preferred. However, some reactions proceed best under solvent-free conditions. Screen a variety of solvents with different polarities (e.g., toluene, acetonitrile, DMF, ethanol, water) or attempt the reaction neat.
Low Reaction Temperature Many imidazo[1,2-a]pyridine syntheses require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature and monitor the progress by TLC.
Ineffective Catalyst The choice of catalyst is often critical. If using a catalyzed reaction, ensure the catalyst is active and consider screening other catalysts (e.g., different metal salts, acids, or bases).
Poor Quality of Reagents Impurities in the starting materials can inhibit the reaction. Ensure the purity of your 2-aminopyridine and the carbonyl compound.
Formation of Multiple Products
Possible Cause Troubleshooting Steps
Lack of Regioselectivity With unsymmetrically substituted 2-aminopyridines, reaction can occur at either of the ring nitrogen atoms, leading to a mixture of regioisomers. Carefully analyze the 1H NMR of the crude product to determine the isomeric ratio. Modification of the reaction conditions (solvent, temperature, catalyst) may favor the formation of one isomer.
Side Reactions Depending on the specific synthetic route, various side reactions can occur. For example, in some multicomponent reactions, byproducts can arise from the self-condensation of the aldehyde or other competing pathways. Review the literature for known side reactions for your specific synthetic method and adjust the reaction conditions accordingly (e.g., order of reagent addition, concentration).

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-phenylimidazo[1,2-a]pyridine

EntrySolventTemperature (°C)Time (min)Yield (%)
1n-Hexane602045
2Toluene602051
3CCl4602048
4CH2Cl2602053
5THF602056
6CH3CN602059
7C2H5OH602060
8CH3OH602063
9PEG-400602068
10H2O602063
11None602091

Reaction of α-bromoacetophenone with 2-aminopyridine.

Experimental Protocols

General Procedure for the Catalyst- and Solvent-Free Synthesis of 2-phenylimidazo[1,2-a]pyridine

A mixture of α-bromoacetophenone (1.0 mmol) and 2-aminopyridine (1.0 mmol) is stirred at 60°C for 20 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the solid product is purified by recrystallization or column chromatography.

Protocol for Monitoring Reaction Kinetics using HPLC-UV

This protocol can be adapted for the kinetic analysis of imidazo[1,2-a]pyridine formation.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the purified imidazo[1,2-a]pyridine product of known concentration in a suitable solvent (e.g., methanol or acetonitrile).

    • From the stock solution, prepare a series of calibration standards of different concentrations.

  • Reaction Setup:

    • Set up the reaction as described in the synthetic protocol in a thermostated vessel.

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by diluting it in a known volume of cold mobile phase to stop the reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A mixture of acetonitrile and water or methanol and water, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, can be used. The exact composition should be optimized to achieve good separation of the product from the starting materials.

    • Detection: Monitor the absorbance at the λmax of the imidazo[1,2-a]pyridine product.

    • Analysis: Inject the prepared samples and the calibration standards into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the product against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the product in each of the quenched reaction aliquots.

    • Plot the concentration of the product versus time to obtain the reaction progress curve. From this curve, the initial reaction rate and rate constant can be determined.

Mandatory Visualization

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine 2-aminopyridine Pyridinium_salt Pyridinium Salt Intermediate 2-aminopyridine->Pyridinium_salt Nucleophilic Attack alpha-haloketone alpha-haloketone alpha-haloketone->Pyridinium_salt Cyclized_intermediate Cyclized Intermediate Pyridinium_salt->Cyclized_intermediate Intramolecular Cyclization Imidazopyridine Imidazo[1,2-a]pyridine Cyclized_intermediate->Imidazopyridine Dehydration/Aromatization

Caption: General reaction mechanism for the synthesis of imidazo[1,2-a]pyridines.

Solvent_Effect_Workflow cluster_setup Experimental Setup cluster_execution Reaction and Monitoring cluster_analysis Data Analysis and Optimization Start Define Reaction Conditions (Reactants, Temperature) Solvents Select Solvents for Screening (Polar Protic, Polar Aprotic, Nonpolar, Solvent-free) Start->Solvents Run_Reactions Run Parallel Reactions in Selected Solvents Solvents->Run_Reactions Monitor Monitor Reaction Progress (TLC, HPLC, NMR) Run_Reactions->Monitor Analyze Determine Reaction Rates and Yields Monitor->Analyze Compare Compare Kinetic Data Across Solvents Analyze->Compare Optimize Select Optimal Solvent for Desired Outcome Compare->Optimize

Caption: Workflow for investigating solvent effects on reaction kinetics.

References

Validation & Comparative

Structural Validation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural validation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry, is presented. This guide provides a comparative overview of the essential spectroscopic and crystallographic data required to unambiguously confirm its molecular structure. While a complete dataset for the title compound remains elusive in publicly available literature, this guide constructs a validated profile by comparing data from closely related analogs and commercial sources.

The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, is a valuable intermediate for the synthesis of novel therapeutic agents, making its definitive structural characterization paramount for researchers in drug development. This guide outlines the expected data from key analytical techniques and compares them with known data for similar compounds.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for this compound and a closely related analog, 2-(4-Bromophenyl)pyridine, is presented in Table 1. This comparative data provides a benchmark for researchers synthesizing and characterizing the title compound.

PropertyThis compound2-(4-Bromophenyl)pyridine (for comparison)
Molecular Formula C₁₃H₉BrN₂C₁₁H₈BrN
Molecular Weight 273.13 g/mol 234.09 g/mol
Appearance Off-white to light yellow powderNot specified
Melting Point 216-220 °C[1][2]Not specified
¹H NMR (CDCl₃, 400 MHz) Predicted values and available data suggest complex aromatic signals.δ 8.71 – 8.63 (m, 1H), 7.90 – 7.83 (m, 2H), 7.77 – 7.65 (m, 2H), 7.62 – 7.55 (m, 2H), 7.26 – 7.21 (m, 1H)
¹³C NMR (CDCl₃, 101 MHz) Predicted values and available data suggest multiple aromatic signals.δ 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3
Mass Spectrometry (GC-MS) Molecular ion peaks observed at m/z 272 and 274, consistent with the bromine isotopic pattern.[3]Not specified

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible synthesis and characterization of this compound.

Synthesis of this compound

A common and effective method for the synthesis of 2-arylimidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq).

  • A base, such as sodium bicarbonate or potassium carbonate, may be added to neutralize the HBr formed during the reaction.

  • The reaction mixture is typically heated under reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Upon cooling, the product often precipitates and can be collected by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For unambiguous signal assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Procedure:

  • Introduce a dilute solution of the sample into the mass spectrometer, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source or High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • For EI, the fragmentation pattern can provide valuable structural information. The presence of bromine will result in characteristic isotopic patterns (M and M+2 peaks) for the molecular ion and any bromine-containing fragments.

  • HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction.

Procedure:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on a goniometer in the X-ray diffractometer.

  • Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

  • Process the diffraction data and solve the crystal structure using specialized software. The resulting model will provide precise bond lengths, bond angles, and information about the crystal packing.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the synthesis and structural characterization of this compound.

Synthesis_Workflow Reactants 2-Aminopyridine + 2-Bromo-1-(4-bromophenyl)ethan-1-one Reaction Reaction in Solvent (e.g., Ethanol) Reactants->Reaction Heat Purification Purification (Filtration/Recrystallization) Reaction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) Structural_Validation Structural Validation NMR->Structural_Validation MS Mass Spectrometry (GC-MS, HRMS) MS->Structural_Validation CrystalGrowth Single Crystal Growth Xray X-ray Diffraction CrystalGrowth->Xray Xray->Structural_Validation Product Pure Sample of This compound Product->NMR Product->MS Product->CrystalGrowth

Caption: Workflow for the structural validation of the synthesized compound.

Conclusion

References

A Comparative Guide to the Preclinical Evaluation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the in vitro and in vivo evaluation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is limited in publicly available research. This guide provides a comparative analysis based on the extensive research conducted on structurally related imidazo[1,2-a]pyridine derivatives. The 4-bromophenyl substituent is a key feature that can influence the biological activity of the parent scaffold, often serving as a handle for further chemical modification.[1][2][3] This document aims to provide researchers, scientists, and drug development professionals with a predictive overview of the potential therapeutic applications and biological activities of this compound by comparing the performance of its analogs.

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of biological activities.[4][5] Derivatives of this scaffold have been extensively investigated as potential therapeutic agents for various diseases, including cancer, inflammation, and infectious diseases.[4][5][6][7]

In Vitro Evaluation: A Comparative Analysis

The in vitro activity of imidazo[1,2-a]pyridine derivatives has been demonstrated across a variety of assays, with many compounds exhibiting potent cytotoxic, anti-inflammatory, and antimicrobial effects. The tables below summarize the quantitative data for representative analogs, offering a baseline for the anticipated performance of this compound.

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Compound 6d (imidazo[1,2-a]pyridine-oxadiazole hybrid) A549 (Lung Cancer)Cytotoxicity2.8 ± 0.02[8]
Compound 6 (imidazo[1,2-a]pyridine derivative) A375 (Melanoma)Cytotoxicity (MTT)9.7 - 44.6 (range for 3 compounds)[9]
Compound 6 (imidazo[1,2-a]pyridine derivative) HeLa (Cervical Cancer)Cytotoxicity (MTT)9.7 - 44.6 (range for 3 compounds)[9]
HB9 (imidazo[1,2-a]pyridine hybrid) A549 (Lung Cancer)Cytotoxicity50.56[10]
HB10 (imidazo[1,2-a]pyridine hybrid) HepG2 (Liver Carcinoma)Cytotoxicity51.52[10]
Compound I-11 (imidazo[1,2-a]pyridine derivative) NCI-H358 (KRAS G12C)CytotoxicityPotent (exact value not specified)[11]
Compounds 6a, 6d, 6e, 6i (S-alkyl/aryl imidazo[1,2-a]pyridines) A549, C6, MCF-7, HepG2Antiproliferative (MTT)Active (exact values not specified)[12]

Table 2: Comparative Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeTargetAssay TypeIC50 (µM)Selectivity IndexReference
Compound 5e COX-2Fluorescent Inhibitor Screening0.05-[13][14]
Compound 5f COX-2Fluorescent Inhibitor Screening0.05-[13][14]
Compound 5j COX-2Fluorescent Inhibitor Screening0.05-[13][14]
Compound 5i COX-2Fluorescent Inhibitor Screening-897.19[13][14]

Table 3: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
IPA-6 (amide) Mycobacterium tuberculosis H37Rv0.05[15]
IPA-9 (amide) Mycobacterium tuberculosis H37Rv0.4[15]
IPS-1 (sulfonamide) Mycobacterium tuberculosis H37Rv0.4[15]
Compound 4e (azo-linked) E. coli CTXM, K. pneumoniae NDM0.5 - 0.7[16]
In Vivo Evaluation: Preclinical Efficacy

Several imidazo[1,2-a]pyridine derivatives have shown promising results in animal models, suggesting their potential for further clinical development.

Table 4: Comparative In Vivo Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeAnimal ModelActivityED50 / EfficacyReference
3-(4-chlorophenoxy)-2-[4-(methylsulfonyl) phenyl] imidazo[1,2-a]pyridine (5j) Mouse (Writhing Test)Analgesic12.38 mg/kg[13][14]
PI3Kα inhibitor (imidazo[1,2-a]pyridine derivative) Mouse (HeLa Xenograft)AnticancerSignificant tumor growth inhibition at 50 mg/kg[9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamide (R = 4-Br) RatPharmacokineticsAUC(0-∞): 288.22 h*ng/mL, t1/2: 1.5 h[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., A549, HCT-116, CT-26) are seeded into 96-well plates at a density of approximately 7 x 10³ cells per well in 180 µL of their respective culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.[17]

  • Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[17]

  • Compound Treatment: The test compounds, including this compound and its analogs, are dissolved in DMSO to create stock solutions. These are then diluted to various concentrations (e.g., 10, 25, 50, 100 µM) and added to the wells.[17] A negative control with medium and DMSO without the test compound is included.

  • Incubation: The cells are incubated with the compounds for another 24-48 hours.[9][17]

  • MTT Addition: After incubation, the supernatant is removed, and 5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution is added to each well. The plates are then incubated for 4 hours.[17]

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Flow Cytometry for Cell Cycle and Apoptosis Analysis
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining for Cell Cycle: For cell cycle analysis, fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase.

  • Staining for Apoptosis: For apoptosis analysis, cells are stained using an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions.[8]

  • Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or the percentage of apoptotic cells is quantified.[8][9]

In Vivo Analgesic Activity (Writhing Test)
  • Animal Model: Male Swiss albino mice are used.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A control group receives the vehicle.

  • Induction of Writhing: After a set period (e.g., 30 minutes), writhing is induced by an intraperitoneal injection of an irritant (e.g., acetic acid).

  • Observation: The number of writhes (abdominal constrictions and stretching) is counted for a specific duration (e.g., 20 minutes) after the injection of the irritant.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each dose, and the ED50 (the dose that produces 50% of the maximum effect) is determined.[13][14]

Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly PI3K and mTOR.[4][9] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[9]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits Compound->mTORC1 inhibits

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain by catalyzing the production of prostaglandins. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. Certain imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent and selective COX-2 inhibitors.[13][14]

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins catalyzes production of Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Compound Imidazo[1,2-a]pyridine Derivative Compound->COX2 inhibits Drug_Discovery_Workflow Design Rational Design & Scaffold Hopping Synthesis Chemical Synthesis of Imidazo[1,2-a]pyridine Derivatives Design->Synthesis InVitro In Vitro Screening (Cytotoxicity, Enzyme Inhibition) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Refinement InVivo In Vivo Efficacy & Toxicity Studies (Animal Models) LeadOpt->InVivo PK Pharmacokinetic (ADME) Studies InVivo->PK Candidate Preclinical Candidate Selection PK->Candidate

References

A Comparative Analysis of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and Other Heterocyclic Compounds for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision in the drug discovery process. This guide provides a detailed comparison of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine with other prominent heterocyclic compounds, namely benzimidazoles and triazoles, focusing on their synthesis, anticancer activity, and photophysical properties. The information presented is supported by experimental data to aid in the rational design of novel therapeutic agents.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for its development as a drug candidate. The properties of this compound are rooted in its unique fused ring structure.

PropertyThis compound
Molecular Formula C₁₃H₉BrN₂
Molecular Weight 273.13 g/mol [1]
Melting Point 216-220 °C
Appearance Off-white to light yellow powder

Synthesis and Yield

The efficient synthesis of a lead compound is a crucial factor in drug development. This compound can be synthesized through a one-pot reaction with a good yield.

Table 1: Synthesis Comparison

CompoundReactantsCatalyst/SolventReaction TimeYield
This compound 2-aminopyridine, 4-bromophenacyl bromide, sodium hydrogen carbonateEthanol6 hours76%[1]
Representative Benzimidazole o-phenylenediamine, formic acid---
Representative Triazole Varies (e.g., azide-alkyne cycloaddition)Copper(I)--
Experimental Protocol: Synthesis of this compound[1]
  • Combine 1.0 g (11 mmol) of 2-aminopyridine, 3.0 g (11 mmol) of 4-bromophenacyl bromide, and 1.9 g (14 mmol) of sodium hydrogen carbonate in a 50 mL three-neck flask.

  • Replace the air in the flask with nitrogen.

  • Add 10 mL of ethanol to the mixture.

  • Heat the mixture to 80°C and stir for six hours.

  • After stirring, add water and collect the resulting solid by suction filtration.

  • Wash the solid with water and then with methanol to obtain the final product.

G cluster_reactants Reactants 2-aminopyridine 2-aminopyridine Reaction Mixture Reaction Mixture 2-aminopyridine->Reaction Mixture 4-bromophenacyl bromide 4-bromophenacyl bromide 4-bromophenacyl bromide->Reaction Mixture NaHCO3 NaHCO3 NaHCO3->Reaction Mixture Ethanol Ethanol Ethanol->Reaction Mixture Heating (80°C, 6h) Heating (80°C, 6h) Reaction Mixture->Heating (80°C, 6h) Filtration & Washing Filtration & Washing Heating (80°C, 6h)->Filtration & Washing Final Product This compound Filtration & Washing->Final Product

Synthesis workflow for this compound.

Anticancer Activity: A Comparative Overview

The imidazo[1,2-a]pyridine, benzimidazole, and triazole scaffolds are all recognized for their potential as anticancer agents. They exert their effects through various mechanisms, often targeting key signaling pathways involved in cancer cell proliferation and survival.

This compound and its Derivatives

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant anticancer activity. For instance, some derivatives have shown potent inhibitory effects against various cancer cell lines.

Table 2: Anticancer Activity (IC₅₀ in µM) of Imidazo[1,2-a]pyridine Derivatives

CompoundHep-2HepG2MCF-7A375Vero (normal cell line)Reference
Compound 12b *1113111191[2][3]
Doxorubicin (standard) 101.50.855.1614[4]

*Compound 12b is a derivative of imidazo[1,2-a]pyridine with a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position.[2][3]

Benzimidazole Derivatives

Benzimidazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer effects. Their mechanism of action often involves the inhibition of tubulin polymerization.

Table 3: Anticancer Activity (IC₅₀ in µM) of Representative Benzimidazole Derivatives

CompoundSK-Mel-28A549 (Lung)MCF-7 (Breast)HCT116 (Colon)Reference
Compound 7n *2.55---[5][6]
Compound 12b ----[7][8]
Compound 10m ----[9]
Compound 7u 17.89---[5][6]

*Compound 7n is a benzimidazole derivative that has been shown to inhibit tubulin polymerization with an IC50 of 5.05 µM.[5][6]

Triazole Derivatives

Triazoles are another important class of heterocyclic compounds that have been extensively studied for their anticancer properties. They often act by inhibiting key enzymes in cancer signaling pathways, such as the PI3K/Akt pathway.

Table 4: Anticancer Activity (IC₅₀ in µM) of Representative Triazole Derivatives

CompoundHT-29 (Colon)MDA-MB-231 (Breast)HCT-15 (Colon)Reference
Compound 15r *0.85-1.37[10]
Compound 15o 2.04--[10]
5-Fluorouracil (standard) 5.31--[10]

*Compound 15r is a 1,2,4-triazolo-linked bis-indolyl conjugate.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

cluster_workflow MTT Assay Workflow A Seed Cells B Add Test Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Add DMSO E->F G Read Absorbance F->G H Calculate IC50 G->H

Experimental workflow for the MTT assay.

Signaling Pathways in Cancer

Imidazo[1,2-a]pyridines and the PI3K/Akt/mTOR Pathway

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Benzimidazoles and Tubulin Polymerization Inhibition

A primary mechanism of action for many anticancer benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest and apoptosis.

cluster_tubulin Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Microtubules->MitoticSpindle Forms CellCycleArrest Cell Cycle Arrest (G2/M) MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin Binds to & Inhibits Polymerization

Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.

Photophysical Properties: A Look at Fluorescence

The intrinsic fluorescence of some heterocyclic compounds can be a valuable tool for cellular imaging and mechanistic studies. Imidazo[1,2-a]pyridines are known to exhibit fluorescence, with their quantum yields being influenced by substituents on the core structure.

Table 5: Fluorescence Quantum Yield (Φ) Comparison

Compound ClassSubstituent Effects on Quantum YieldRepresentative Quantum Yield (Φ)
Imidazo[1,2-a]pyridines Electron-donating groups generally enhance fluorescence.0.22 - 0.61 for some derivatives
Benzimidazoles Can be fluorescent, with properties dependent on substitution.0.41 - 0.96 for some derivatives[11]
Triazoles Can be fluorescent, with properties dependent on substitution.Can be high, up to 0.99 for some derivatives.
Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The comparative method is commonly used to determine the fluorescence quantum yield.

  • Prepare a series of dilute solutions of the sample and a standard with known quantum yield in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Conclusion

This compound and other heterocyclic compounds like benzimidazoles and triazoles represent promising scaffolds for the development of novel anticancer agents. Imidazo[1,2-a]pyridines demonstrate potent cytotoxicity, often through the inhibition of crucial signaling pathways such as the PI3K/Akt/mTOR pathway. Benzimidazoles are well-established tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis. Triazoles also exhibit significant anticancer activity through various mechanisms.

The choice of a specific heterocyclic core will depend on the desired mechanism of action, target selectivity, and pharmacokinetic properties. The imidazo[1,2-a]pyridine scaffold, with its synthetic accessibility and potent biological activity, warrants further investigation in the development of next-generation cancer therapeutics. The inherent fluorescence of this class of compounds also offers an advantage for their use in cellular imaging and diagnostic applications. Further studies are needed to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of these promising heterocyclic compounds.

References

Interpreting the Molecular Fingerprint: A Comparative Guide to the Analytical Data of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug discovery and development, a thorough understanding of a compound's analytical profile is paramount. This guide provides a detailed comparison of the analytical data for 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] We will delve into its spectroscopic and spectrometric data, comparing it with structurally related analogs to offer a comprehensive interpretative framework.

Physicochemical and Spectroscopic Data Summary

The analytical data for this compound provides a unique molecular fingerprint. The following tables summarize the key quantitative data obtained from various analytical techniques, alongside data for representative imidazo[1,2-a]pyridine and bromo-aromatic analogues for comparative purposes.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Appearance
This compound C₁₃H₉BrN₂273.13[2]216-220[1]Off-white to light yellow powder[1]
This compound-3-carbaldehydeC₁₄H₈BrN₂O300.13175-176[3]Brown solid[3]
2-(4-Chlorophenyl)pyridineC₁₁H₈ClN189.64Not specifiedNot specified
2-(4-Methoxyphenyl)pyridineC₁₂H₁₁NO185.22Not specifiedNot specified

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz), Assignment
This compound-3-carbaldehyde [3]10.04 (s, 1H, CHO), ... (other aromatic protons not fully specified)
2-(4-Chlorophenyl)pyridine[4]8.70 (d, J=4.4 Hz, 1H), 7.95 (d, J=8.8 Hz, 2H), 7.80–7.66 (m, 2H), 7.45 (d, J=8.8 Hz, 2H), 7.30–7.21 (m, 1H)
2-(4-Methoxyphenyl)pyridine[4]8.70–8.64 (m, 1H), 8.05–7.90 (m, 2H), 7.75–7.60 (m, 2H), 7.23–7.12 (m, 1H), 7.07–6.97 (m, 2H), 3.87 (s, 3H)

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ (ppm)
This compound Data not explicitly found in search results.
2-(4-Chlorophenyl)pyrimidine[3]163.9, 163.6, 157.8, 136.9, 136.7, 136.3, 131.1, 129.6, 129.0, 128.7, 127.2, 114.7
2-(4-Methoxyphenyl)-4-phenylpyrimidine[3]164.3, 163.7, 161.8, 157.7, 137.1, 130.8, 130.5, 129.9, 128.8, 127.1, 113.8, 113.8, 55.3

Table 4: Mass Spectrometry and UV-Vis Spectroscopy Data

CompoundMass Spectrometry (m/z)UV-Vis Spectroscopy (λmax)
This compound GC-MS: 272, 274 (due to Br isotopes)[2]. Predicted [M+H]⁺: 273.00218[5]Not explicitly found, but related compounds show absorption >300 nm.[6][7]
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneHRMS (ESI) [M+H]⁺: Calculated 570.07300, Found 570.07309[8]Not specified
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amineESI-HRMS [M+H]⁺: Calculated 312.1460, Found 312.1465[6]368 nm[6]

Experimental Protocols

Accurate data interpretation relies on robust experimental procedures. Below are detailed methodologies for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.

    • Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for High-Resolution Mass Spectrometry (HRMS) or Electron Impact (EI) for Gas Chromatography-Mass Spectrometry (GC-MS).[6][9]

  • Data Acquisition (ESI-HRMS):

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode to observe protonated molecules (e.g., [M+H]⁺).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

    • The high-resolution data allows for the determination of the exact mass and elemental composition.

  • Data Acquisition (GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Use a suitable capillary column (e.g., DB-5ms) and temperature program to separate the compound from any impurities.

    • The separated compound is then introduced into the EI source, and the resulting mass spectrum is recorded. The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed in the molecular ion peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[8]

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizing the Analytical Workflow

The process of characterizing a chemical compound like this compound involves a logical sequence of analytical techniques to elucidate its structure and purity. The following diagram illustrates this general workflow.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation & Purity cluster_interpretation Data Interpretation Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS, GC-MS) Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Electronic Transitions Data_Analysis Combined Data Analysis NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis Structure_Confirmation Structure Confirmation & Purity Assessment Data_Analysis->Structure_Confirmation

Caption: General workflow for the analytical characterization of a synthesized chemical compound.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by targeting crucial cellular signaling pathways involved in cell proliferation, survival, and metastasis. Notably, the PI3K/Akt/mTOR and tubulin polymerization pathways are key targets for these compounds.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.[1] Several imidazo[1,2-a]pyridine analogues have been developed as potent inhibitors of this pathway, demonstrating significant antiproliferative activity.

Quantitative Comparison of PI3K/mTOR Inhibitors

Compound IDModification on Imidazo[1,2-a]pyridine CorePI3Kα IC50 (nM)mTOR IC50 (nM)HCT-116 Cell IC50 (nM)Reference
Compound 7 6-(pyridin-3-yl)-3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)0.202110[1][2]
Compound 22c Varied substitutions, featuring a quinoline core0.222320[3]
Compound 6 Phenyl group at C2, various substitutions--<12,000 (A375 & WM115 cells)[4]
IP-5 Novel substitutions--45,000 (HCC1937 cells)[5][6]
IP-6 Novel substitutions--47,700 (HCC1937 cells)[5][6]
IP-7 Novel substitutions--79,600 (HCC1937 cells)[5][6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at C3 and C6: The presence of a substituted oxadiazole ring at the C3 position and a pyridine ring at the C6 position, as seen in Compound 7, leads to potent dual PI3K/mTOR inhibition.[1][2]

  • Bioisosteric Replacements: The incorporation of bioisosteric groups like 1,2,4-oxadiazole can significantly enhance PI3Kα inhibitory activity.[4]

  • Quinoline Moiety: The presence of a quinoline core in the substituent at the C3 position contributes to strong PI3Kα and mTOR kinase inhibitory activity.[3]

  • General Cytotoxicity: Even without specific PI3K/mTOR IC50 values, compounds like Compound 6 and the IP series demonstrate potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[4][5][6]

Signaling Pathway of PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Analogues

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Imidazo_pyridine Imidazo[1,2-a]pyridine Analogue Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->mTORC1 Inhibition Imidazo_pyridine->mTORC2 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine analogues.

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Comparison of Tubulin Polymerization Inhibitors

Compound IDModification on Imidazo[1,2-a]pyridine CoreJurkat Cell IC50 (nM)B16-F10 Cell IC50 (nM)HCT116 Cell IC50 (nM)Reference
Compound 5b Novel substitutions60380138[7]
TB-25 Imidazo[1,2-a]pyrazine core--23[8][9]

Structure-Activity Relationship (SAR) Insights:

  • Binding to Colchicine Site: Molecular docking studies reveal that active imidazo[1,2-a]pyridine analogues bind to the colchicine-binding pocket of tubulin, thereby inhibiting its polymerization.[7][8][9]

  • Potent Antiproliferative Activity: Compounds like 5b and TB-25 exhibit potent antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[7][8][9]

  • Induction of Apoptosis and Cell Cycle Arrest: Inhibition of tubulin polymerization by these compounds leads to G2/M phase cell cycle arrest and subsequent apoptosis.[7][8][9]

Experimental Workflow for Screening Tubulin Polymerization Inhibitors

Tubulin_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies A Synthesized Imidazo[1,2-a]pyridine Analogues B Tubulin Polymerization Assay A->B C Determine IC50 values B->C D Antiproliferative Assay (e.g., MTT) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V/PI) D->F G Xenograft Tumor Model D->G H Evaluate Anti-tumor Efficacy G->H

Caption: A typical workflow for the discovery and evaluation of imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors.

Antimicrobial and Antiviral Activity

The versatile imidazo[1,2-a]pyridine scaffold also serves as a foundation for the development of potent antimicrobial and antiviral agents.

Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Quantitative Comparison of Antibacterial Activity

Compound IDModification on Imidazo[1,2-a]pyridine CoreE. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)S. aureus MIC (µg/mL)S. pyogenes MIC (µg/mL)Reference
Chalcone 4a Imidazo[1,2-a]pyrimidine core12.5256.256.25[10]
Chalcone 4b Imidazo[1,2-a]pyrimidine core255012.512.5[10]
Chalcone 10a Imidazo[1,2-a]pyridine core50502525[10]
Chalcone 10b Imidazo[1,2-a]pyridine core>50>505050[10]
Compound 14 Imidazo[4,5-b]pyridine, bromo-substituted32->64-[11]

Structure-Activity Relationship (SAR) Insights:

  • Core Structure: Imidazo[1,2-a]pyrimidine chalcones generally exhibit better antibacterial activity compared to their imidazo[1,2-a]pyridine counterparts.[10]

  • Substituent Effects: The nature and position of substituents on the chalcone moiety significantly influence the antibacterial potency.

  • Isomeric Form: The imidazo[4,5-b]pyridine isomer also shows potential, with bromo-substitution enhancing activity against E. coli.[11]

Antiviral Activity against Human Cytomegalovirus (HCMV)

Certain imidazo[1,2-a]pyridine analogues have shown potent and selective inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).

Quantitative Comparison of Anti-HCMV Activity

Compound IDModification on Imidazo[1,2-a]pyridine CoreHCMV EC50 (µM)VZV EC50 (µM)Reference
Compound 4 Thioether side chain at C3Highly Active (TI > 150)Pronounced Activity[12]
Compound 15 Thioether side chain at C3Highly Active (TI > 150)Pronounced Activity[12]
Compound 21 Thioether side chain at C3Highly Active (TI > 150)Pronounced Activity[12]
Compound 4c 6-halogeno, phenethylthiomethyl at C3PotentPotent[13]
Compound 4d 6-halogeno, phenethylthiomethyl at C3PotentPotent[13]
Compound 5b 6-phenyl, phenethylthiomethyl at C3PotentPotent[13]

Structure-Activity Relationship (SAR) Insights:

  • Thioether Side Chain at C3: The presence of a thioether side chain at the C3 position is crucial for anti-HCMV and anti-VZV activity.[12]

  • Substitution at C6 and C8: Halogen and phenyl substituents at the C6 position enhance the antiviral potency.[13]

  • Substitution at C2: The nature of the substituent at the C-2 position strongly influences the anti-HCMV activity.[14]

  • Mechanism of Action: The antiviral mechanism appears to be independent of the viral thymidine kinase, suggesting a novel mode of action.[13]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of imidazo[1,2-a]pyridine analogues.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., A375, HeLa, HCT-116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-a]pyridine compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability and calculate IC50 values.

Tubulin Polymerization Assay
  • Reagent Preparation: Prepare purified tubulin (2 mg/mL) in an assay buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) with GTP and a fluorescent reporter.

  • Compound Addition: Add serial dilutions of the imidazo[1,2-a]pyridine compounds to the tubulin solution in a 96-well plate.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Monitor the increase in fluorescence or absorbance (at 340 nm) over time using a plate reader.

  • Data Analysis: Plot the signal against time to determine the rate and extent of tubulin polymerization and the inhibitory effect of the compounds.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
  • Compound Dilution: Prepare two-fold serial dilutions of the imidazo[1,2-a]pyridine compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the desired final concentration.

  • Inoculation: Add the bacterial suspension to each well containing the compound dilutions.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antiviral Plaque Reduction Assay (for HCMV)
  • Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates until confluent.

  • Infection: Inoculate the cell monolayers with a standardized amount of HCMV.

  • Compound Treatment: After viral adsorption, overlay the cells with a medium containing serial dilutions of the imidazo[1,2-a]pyridine compounds and low-melting-point agarose.

  • Incubation: Incubate the plates for 7-10 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) and count the number of plaques.

  • EC50 Determination: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful starting point for the design and development of novel therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications at various positions of the heterocyclic core can lead to potent and selective inhibitors of key biological targets in cancer, bacterial infections, and viral diseases. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of imidazo[1,2-a]pyridine-based drugs.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[1][2] The development of efficient and versatile synthetic methods to access this privileged heterocyclic system is, therefore, a critical focus for researchers in drug discovery and organic synthesis. This guide provides a comparative overview of some of the most prevalent methods for imidazo[1,2-a]pyridine synthesis, with a focus on their efficacy, substrate scope, and experimental protocols.

Key Synthetic Strategies at a Glance

Several powerful synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine core. Among the most prominent are the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, the A³ coupling reaction, the Ortoleva-King reaction, and various microwave-assisted methodologies. Each of these methods offers distinct advantages and is suited for different synthetic goals.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a one-pot, three-component reaction that provides a rapid and efficient entry to 3-aminoimidazo[1,2-a]pyridines.[3][4] This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[5][6]

Advantages:

  • High atom economy and convergence.[7]

  • Access to a diverse range of 3-amino substituted imidazo[1,2-a]pyridines.[8]

  • Can be performed under mild and environmentally friendly conditions, including the use of water as a solvent and microwave irradiation to accelerate the reaction.[3][7]

Limitations:

  • The availability of isocyanides can be a limiting factor.

  • The reaction may require careful optimization of catalysts and conditions for specific substrates.[5]

The A³ Coupling Reaction

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is another powerful multicomponent strategy for the synthesis of imidazo[1,2-a]pyridines. This method involves the copper-catalyzed reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[9][10]

Advantages:

  • Provides access to 2,3-disubstituted imidazo[1,2-a]pyridines with a wide range of functional groups.[11]

  • Can be performed under environmentally benign conditions, such as in aqueous micellar media.[9][12]

  • Heterogeneous catalysts can be employed, facilitating catalyst recovery and reuse.[13]

Limitations:

  • Requires a metal catalyst, which may need to be removed from the final product.

  • Reaction times can be lengthy, although microwave assistance can mitigate this.

The Ortoleva-King Reaction

The Ortoleva-King reaction provides a classical yet effective route to 2-arylimidazo[1,2-a]pyridines. The modern one-pot variation involves the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine, followed by base-mediated cyclization.[14][15][16]

Advantages:

  • Utilizes readily available starting materials.[17]

  • Can be performed as a one-pot procedure, simplifying the synthetic workflow.[14][15]

  • Tolerates a variety of functional groups on both the 2-aminopyridine and the acetophenone.[16]

Limitations:

  • The reaction is typically carried out at elevated temperatures.[14][16]

  • The use of iodine can be a drawback in some applications.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool to accelerate and improve the efficiency of various organic transformations, including the synthesis of imidazo[1,2-a]pyridines.[1][18] This technology can be applied to many of the aforementioned reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles.[19][20][21]

Advantages:

  • Rapid reaction times, often reducing synthesis from hours to minutes.[1][19]

  • Improved yields and purity of the final products.[21]

  • Enables reactions that may not proceed under conventional heating.

Limitations:

  • Requires specialized microwave reactor equipment.

  • Scale-up can be challenging compared to conventional methods.

Comparative Data of Synthesis Methods

MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
GBB Reaction 2-aminopyridine, furfural, cyclohexyl isocyanideNH₄Cl (10 mol%)Water60-86[3]
GBB Reaction (MW) 2-aminopyridine, 3-formyl-chromone, tert-butyl isocyanideNH₄Cl (20 mol%)EtOH-15 min36[19][20]
A³ Coupling 2-aminopyridine, benzaldehyde, phenylacetyleneCu/SiO₂ (10 mol%)Toluene12048 h82[10][13]
A³ Coupling (Aqueous) 2-aminopyridine, 4-chlorobenzaldehyde, phenylacetyleneCuSO₄/Sodium AscorbateSDS/H₂O8012 h92[9][12]
Ortoleva-King 2-aminopyridine, 2-hydroxyacetophenoneI₂Neat1104 h51[14][15][16]
Microwave-Assisted 2-aminonicotinic acid, chloroacetaldehydeNoneWater-30 min92-95[1]
Microwave-Assisted Acetophenone, NBS, 2-aminopyridineLemon JuiceLemon Juice85-High[18]

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé Reaction[3]

To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in water (5 mL) was added ammonium chloride (10 mol%). The mixture was stirred at room temperature for 10 minutes. Then, an isocyanide (1.0 mmol) was added, and the reaction mixture was stirred at 60 °C. The progress of the reaction was monitored by TLC. After completion, the reaction mixture was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

General Procedure for the A³ Coupling Reaction in Aqueous Micellar Media[9][12]

In a round-bottom flask, sodium dodecyl sulfate (SDS) (0.5 mmol) was dissolved in water (5 mL). To this solution were added 2-aminopyridine (1.0 mmol), an aldehyde (1.0 mmol), and a terminal alkyne (1.2 mmol). A freshly prepared aqueous solution of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) was then added. The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The residue was purified by column chromatography.

General Procedure for the One-Pot Ortoleva-King Synthesis[14][15]

A mixture of 2-aminopyridine (2.3 equiv) and an acetophenone (1.0 equiv) was heated to 110 °C. To this molten mixture, iodine (1.2 equiv) was added portion-wise over 10 minutes. The reaction mixture was stirred at 110 °C for 4 hours. After cooling to 70 °C, the mixture was stirred overnight. An aqueous solution of NaOH (45%) was then added, and the mixture was heated to 100 °C for 1 hour. After cooling, the mixture was diluted with water and extracted with dichloromethane. The combined organic layers were dried over anhydrous Na₂SO₄ and concentrated. The crude product was purified by column chromatography.

General Procedure for Microwave-Assisted Synthesis[1]

A mixture of a substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol) in water (5 mL) was placed in a sealed microwave vessel. The mixture was irradiated in a microwave reactor for 30 minutes. After completion of the reaction, the mixture was extracted with ethyl acetate. The organic extract was concentrated under vacuum, and the crude product was recrystallized from methanol to afford the pure imidazo[1,2-a]pyridine derivative.

Visualizing the Pathways

To better illustrate the relationships between the reactants and products in these key synthetic methods, the following diagrams are provided.

GBB_Reaction Groebke-Blackburn-Bienaymé Reaction cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->3-Aminoimidazo[1,2-a]pyridine Aldehyde Aldehyde Aldehyde->3-Aminoimidazo[1,2-a]pyridine Isocyanide Isocyanide Isocyanide->3-Aminoimidazo[1,2-a]pyridine

Caption: The GBB three-component reaction pathway.

A3_Coupling A³ Coupling Reaction cluster_reactants Reactants cluster_product Product 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Aldehyde Aldehyde Aldehyde->Imidazo[1,2-a]pyridine Terminal Alkyne Terminal Alkyne Terminal Alkyne->Imidazo[1,2-a]pyridine

Caption: The A³ coupling three-component reaction pathway.

Ortoleva_King_Reaction Ortoleva-King Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Aminopyridine 2-Aminopyridine 2-Arylimidazo[1,2-a]pyridine 2-Arylimidazo[1,2-a]pyridine 2-Aminopyridine->2-Arylimidazo[1,2-a]pyridine Acetophenone Acetophenone Acetophenone->2-Arylimidazo[1,2-a]pyridine Iodine Iodine Iodine->2-Arylimidazo[1,2-a]pyridine Base Base Base->2-Arylimidazo[1,2-a]pyridine

References

Spectroscopic Fingerprints of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and its positional isomers is crucial for researchers in medicinal chemistry and materials science. The precise location of the bromophenyl substituent on the imidazo[1,2-a]pyridine core significantly influences the electronic distribution and, consequently, the spectroscopic properties of the molecule. This guide provides a comparative analysis of the available spectroscopic data for these isomers, along with detailed experimental protocols for their characterization.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. The introduction of a bromophenyl group offers a handle for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecules. Understanding the distinct spectroscopic signatures of each isomer is paramount for unambiguous identification and for structure-activity relationship (SAR) studies.

Comparative Spectroscopic Data

Table 1: General Properties and Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Mass Spectrum (m/z)
This compoundC₁₃H₉BrN₂273.13216-220[M+H]⁺: 273.00218 (predicted)[1]
3-(4-bromophenyl)-1-phenyl-imidazo[1,5-a]pyridineC₂₀H₁₄BrN₃349.25Not Reported[M+H]⁺: 350.23 (ESI)[2][3]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventAromatic Protons
This compoundData Not AvailableData Not Available
3-(4-bromophenyl)-1-phenyl-imidazo[1,5-a]pyridineCDCl₃7.78 (d, J = 8.0 Hz, 1H), 7.52 (d, J = 6.0 Hz, 2H), 7.44 (d, J = 10.0 Hz, 1H), 7.29 (m, 4H), 7.08 (t, J = 8.0 Hz, 2H), 6.91 (m, 1H), 6.40 (m, 1H), 6.19 (t, J = 8.0 Hz, 1H)[2][3]

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundSolventAromatic Carbons
This compoundData Not AvailableData Not Available
3-(4-bromophenyl)-1-phenyl-imidazo[1,5-a]pyridineCDCl₃137.0, 134.8, 132.3, 130.3, 129.8, 129.1, 128.9, 128.0, 126.9, 126.8, 122.9, 121.6, 120.0, 119.4, 113.8[2][3]

Table 4: Photophysical Properties

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₑₘ (nm)Quantum Yield (Φ)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
3-(4-bromophenyl)-1-phenyl-imidazo[1,5-a]pyridineAcetonitrile<460470-520[2]Not Reported

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.[4]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and confirm its elemental composition.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC) or gas chromatography (GC).

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, typically producing the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy, allowing for the determination of the elemental formula.

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence emission spectra provide information about the electronic transitions and photophysical properties of the compounds.

  • Sample Preparation: Prepare dilute solutions of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λₘₐₓ) and the molar extinction coefficient (ε) are determined.

  • Fluorescence Spectroscopy:

    • Emission Spectrum: Excite the sample at its λₘₐₓ and record the emission spectrum over a longer wavelength range. The wavelength of maximum emission (λₑₘ) is determined.

    • Quantum Yield (Φ): The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The absorbance of both the sample and standard solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The quantum yield is calculated using the following equation[5][6][7]:

      Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²)

      where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts x and st refer to the unknown sample and the standard, respectively.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of Isomers Purification Purification (Crystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structure_ID Structure Elucidation NMR->Structure_ID MS->Structure_ID Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Data_Comparison Comparative Analysis Fluorescence->Data_Comparison Structure_ID->Data_Comparison

Caption: Workflow for the synthesis and spectroscopic analysis of imidazo[1,2-a]pyridine isomers.

This comprehensive approach ensures the accurate identification and characterization of each isomer, providing a solid foundation for further research and development in the fields of medicinal chemistry and materials science. The presented data and protocols serve as a valuable resource for researchers working with this important class of heterocyclic compounds.

References

A Comparative Guide to the Analytical Validation of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, a pivotal intermediate in pharmaceutical research and development. The focus is on providing researchers, scientists, and drug development professionals with a robust framework for analytical method validation, ensuring data integrity and regulatory compliance. While specific validated methods for this compound are not extensively published, this guide draws upon established validation protocols for structurally similar molecules to present a comprehensive comparison of potential analytical techniques.

Comparison of Analytical Methods

The primary methods for the analysis of this compound and related heterocyclic compounds are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or routine quality control.

Table 1: Comparison of HPLC and LC-MS for the Analysis of this compound

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on polarity, with detection typically by UV-Vis spectrophotometry.Separation by chromatography followed by detection based on mass-to-charge ratio.
Selectivity Good; may be limited by co-eluting impurities with similar UV spectra.Excellent; provides structural information and can distinguish between compounds with identical retention times but different masses.
Sensitivity Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range.High; capable of detecting picogram to femtogram per milliliter (pg/mL to fg/mL) levels.[1]
Quantitative Accuracy High, with proper validation.High, with the use of appropriate internal standards.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Typical Application Routine quality control, purity assessment, and stability testing.Metabolite identification, impurity profiling at trace levels, and bioanalytical studies.

Experimental Protocols

A robust analytical method is underpinned by a detailed and well-documented experimental protocol. Below is a typical protocol for a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is a common and reliable technique for the analysis of imidazo[1,2-a]pyridine derivatives.

Proposed RP-HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 50 µg/mL.

    • Sample Solution: Prepare the sample by dissolving the bulk drug substance or formulation in the mobile phase to an expected concentration within the calibration range.

Validation Parameters and Illustrative Data

Method validation is essential to demonstrate that an analytical procedure is suitable for its intended purpose. The following table summarizes the key validation parameters and provides illustrative performance data for a hypothetical validated RP-HPLC method for this compound, based on data for analogous compounds.[2][3]

Table 2: Illustrative Validation Parameters for a Proposed RP-HPLC Method

Validation ParameterAcceptance CriteriaIllustrative Result
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Range e.g., 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:10.3 µg/mL
Specificity No interference from blank/placebo at the retention time of the analyte.No interference observed.
Robustness % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate, temperature).Method found to be robust.

Visualizing the Analytical Workflow

A clear understanding of the experimental and validation workflow is crucial for successful implementation.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD1 Selection of Chromatographic Conditions MD2 Sample Preparation Optimization MD1->MD2 V1 Specificity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Testing V6->RA1 Implement for Routine Use RA2 Sample Analysis RA1->RA2 RA3 Data Reporting RA2->RA3

Caption: Workflow for analytical method development and validation.

The following diagram illustrates the logical relationship between different validation parameters.

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interdependence of analytical method validation parameters.

References

Unveiling the Biological Targets of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the biological interactions of novel compounds is paramount. This guide provides a comparative analysis of the potential biological targets of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of heterocyclic compounds. While direct experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related derivatives and explores the broader therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[1] The presence of a 4-bromophenyl substituent on the core structure is suggested to be crucial for its interaction with various biological targets, making it a point of interest for designing selective inhibitors and modulators for therapeutic intervention in cancer and neurological disorders.[2][3]

Anticancer Activity: Targeting MARK4 Kinase

One of the identified targets for derivatives of this compound is the MAP/microtubule affinity-regulating kinase 4 (MARK4). MARK4 is implicated in the regulation of the cytoskeleton and is overexpressed in several cancers, making it a promising target for anticancer drug development.[4] A study on phenothiazine-containing imidazo[1,2-a]pyridine derivatives reported the inhibitory activity of a direct derivative of the topic compound against MARK4.[4]

Comparative Analysis of MARK4 Inhibitors

The following table compares the in vitro efficacy of a derivative of this compound with standard MARK4 inhibitors.

CompoundTargetIC50 (µM)Cell Line/Assay ConditionReference
(2-(4-Bromophenyl)imidazo[1,2-a]pyridin-3-yl)(10-methyl-10H-phenothiazin-2-yl)methanoneMARK4Not specified in the provided textKinase inhibition assay[4]
DonepezilMARK45.3Kinase inhibition assay[4]
Rivastigmine tartrateMARK46.74Kinase inhibition assay[4]

Note: While the specific IC50 value for the this compound derivative against MARK4 was not detailed in the referenced study, it was suggested to have a better binding affinity than the standard drugs, Donepezil and Rivastigmine tartrate.[4]

Broader Anticancer Potential of the Imidazo[1,2-a]pyridine Scaffold

Beyond MARK4, the imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, targeting various cancer cell lines and signaling pathways.

Cytotoxic Activity Against Various Cancer Cell Lines
Imidazo[1,2-a]pyridine DerivativeCancer Cell LineIC50 (µM)Reference
Novel Imidazo[1,2-a]pyridine-oxadiazole hybrid (Compound 6d)A549 (Lung)2.8 ± 0.02[5]
Imidazopyridine-quinoline hybrid (Compound 8)HeLa (Cervical)0.34[6]
Imidazopyridine-quinoline hybrid (Compound 8)MDA-MB-231 (Breast)0.32[6]
Imidazopyridine-quinoline hybrid (Compound 12)MDA-MB-231 (Breast)0.29[6]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b)Hep-2 (Laryngeal)11[7]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b)HepG2 (Hepatocellular)13[7]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b)MCF-7 (Breast)11[7]
2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (Compound 12b)A375 (Skin)11[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines for key experiments typically used in the evaluation of imidazo[1,2-a]pyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for assessing the inhibitory activity of a compound against a specific kinase, such as MARK4, involves the following steps:

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, assay buffer, test compound, and a detection reagent.

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[1]

  • Compound Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).[1]

  • MTT Addition: MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.[8]

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or SDS).[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.[1]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined.

Signaling Pathways and Experimental Workflows

The biological activity of imidazo[1,2-a]pyridine derivatives is often mediated through the modulation of key signaling pathways.

G Potential Signaling Pathways Targeted by Imidazo[1,2-a]pyridines cluster_0 PI3K/AKT/mTOR Pathway cluster_1 MARK4 Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Imidazopyridine Imidazo[1,2-a]pyridines Imidazopyridine->PI3K Inhibition MARK4 MARK4 Microtubule Dynamics Microtubule Dynamics MARK4->Microtubule Dynamics Cell Division Cell Division Microtubule Dynamics->Cell Division Imidazopyridine_derivative This compound Derivative Imidazopyridine_derivative->MARK4 Inhibition

Caption: Potential signaling pathways targeted by Imidazo[1,2-a]pyridines.

G General Experimental Workflow for Anticancer Screening Compound This compound and Derivatives CellLines Cancer Cell Lines (e.g., A549, MDA-MB-231, HeLa) Compound->CellLines Treatment MTT Cell Viability Assay (MTT) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Mechanism->Apoptosis WesternBlot Western Blot Analysis (e.g., for pathway proteins) Mechanism->WesternBlot

Caption: General experimental workflow for anticancer screening.

References

Safety Operating Guide

Proper Disposal of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a designated, well-ventilated area.

Table 1: Personal Protective Equipment (PPE) Requirements

Equipment Specification Purpose
Gloves Chemical-impermeable gloves (e.g., Nitrile)To prevent skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.[2][3]
Lab Coat Flame-retardant and impervious clothingTo protect skin and clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area.[2][3]To avoid inhalation of dust or vapors.[2][3]

Handle the compound in a chemical fume hood to minimize inhalation exposure.[4] Avoid the formation of dust and aerosols.[1] Ensure that an eyewash station and safety shower are readily accessible.[3]

II. Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]

Step 1: Collection and Storage of Waste

  • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, properly labeled, and sealed container.[1][4]

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]

  • Ensure the waste container is clearly labeled as "Hazardous Waste" and includes the chemical name.

Step 2: Arrange for Professional Disposal

  • Contact a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

Step 3: Decontamination of Work Area and Equipment

  • Thoroughly clean the work area and any equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after handling.[2][3]

III. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Evacuate non-essential personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Prevent further spread of the material. Do not let the chemical enter drains.[1]

  • Absorb and Collect: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal.[3] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials from the cleanup should be treated as hazardous waste and disposed of accordingly.

IV. Environmental Precautions

  • Discharge into the environment must be avoided.[1]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Do not discharge the chemical into sewer systems.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_cleanup Post-Disposal A Wear Appropriate PPE C Collect Waste in a Sealed Container A->C B Work in Ventilated Area B->C D Label Container as 'Hazardous Waste' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact Licensed Waste Disposal Service E->F G Arrange for Incineration or Chemical Destruction F->G H Decontaminate Work Area and Equipment G->H I Wash Hands Thoroughly H->I

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling 2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(4-Bromophenyl)imidazo[1,2-a]pyridine. Adherence to these protocols is critical for ensuring personal safety and proper disposal.

Hazard Summary: this compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed.[3] Appropriate personal protective equipment (PPE) and handling procedures are mandatory to mitigate these risks.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when handling this and similar halogenated aromatic compounds.[4] The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and/or a face shield.[4]Protects against splashes and vapors that can cause serious eye damage.[4]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[3][4]Prevents skin contact, which can lead to irritation.[1][4]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[4]Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial to mitigate the risks associated with handling this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[4]

    • Assemble all necessary equipment and reagents within the fume hood.[5]

    • Confirm that an emergency eyewash station and safety shower are accessible.[5]

  • Donning PPE:

    • Equip yourself with the appropriate PPE as outlined in the table above before handling the chemical.[4]

  • Handling and Aliquoting:

    • Conduct all handling and weighing of the chemical inside a chemical fume hood.[5]

    • Carefully measure and transfer the required amount, using appropriate tools to minimize dust and spill generation.[4]

    • Keep the container tightly closed when not in use.[1][6]

  • Performing the Experiment:

    • Carry out all experimental procedures within the chemical fume hood.[4]

    • Keep the fume hood sash at the lowest possible height that allows for comfortable work.[4]

  • Post-Procedure and Decontamination:

    • Allow all equipment to cool to room temperature within the fume hood.[5]

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical using a suitable solvent (e.g., acetone), followed by soap and water.[5]

    • Collect all rinsate as hazardous waste.[4]

    • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items as hazardous waste.[5]

    • Wash hands thoroughly with soap and water after removing gloves.[1][5]

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be segregated from non-halogenated waste.[4] This includes unused product, reaction residues, and contaminated materials (e.g., gloves, weighing boats, absorbent pads).[5]

  • Waste Containers:

    • Use a designated, properly labeled hazardous waste container.[4]

    • The container must be kept tightly closed except when adding waste.

    • The label should include the full chemical name: "this compound" and identify it as halogenated organic waste.

  • Spill Management:

    • In the event of a small spill within a fume hood, absorb the material with an inert absorbent material (e.g., sand or chemical absorbent pads).[5]

    • Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.[5]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

  • Final Disposal:

    • Follow your institution's specific hazardous waste disposal procedures for halogenated organic compounds.[4]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Prepare Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe weigh_dispense Weigh & Dispense in Hood don_ppe->weigh_dispense run_reaction Execute Experiment in Hood weigh_dispense->run_reaction decontaminate Decontaminate Glassware & Surfaces run_reaction->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste wash_hands Wash Hands remove_ppe->wash_hands label_container Label Waste Container segregate_waste->label_container dispose Follow Institutional Protocol label_container->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)imidazo[1,2-a]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.